molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2

[Nphe1]nociceptin(1-13)NH2

Cat. No.: B013122
M. Wt: 1381.6 g/mol
InChI Key: NMBZIPCESQREMT-UVDGFCMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Nphe1]Nociceptin(1-13)NH2 (CAS Number 267234-08-2) is a novel peptide recognized in pharmacological studies as the first truly selective and competitive antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the NOP or OP4 receptor . This compound binds selectively to recombinant NOP receptors with high affinity (pKi = 8.4) and competitively antagonizes the inhibitory effects of nociceptin in vitro, such as the inhibition of cyclic AMP accumulation in CHO cells and the suppression of electrically evoked contractions in rodent isolated tissues, with pA2 values ranging from 6.0 to 6.4 . In vivo, [Nphe1]Nociceptin(1-13)NH2 effectively prevents the pronociceptive and anti-morphine actions induced by centrally administered nociceptin in the mouse tail withdrawal assay . Furthermore, it exhibits a dose-dependent, naloxone-resistant antinociceptive effect on its own and, at lower doses, can potentiate morphine-induced analgesia, suggesting its potential as a prototype for a new class of analgesics . Its antagonist activity is also demonstrated in the cardiovascular system, where it blocks nociceptin-induced hypotension, bradycardia, and hindquarters vasodilation in anaesthetized rats without affecting morphine-induced responses, confirming its selectivity for the NOP receptor . With its clear competitive antagonism and lack of agonist activity, [Nphe1]Nociceptin(1-13)NH2 serves as an essential pharmacological tool for characterizing the physiological and pathophysiological roles of the N/OFQ-NOP receptor system in both the central nervous system and peripheral tissues .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBZIPCESQREMT-UVDGFCMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: [Nphe¹]nociceptin(1-13)NH₂

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacological Application of a Selective NOP Receptor Antagonist

Executive Summary

[Nphe¹]nociceptin(1-13)NH₂ (also designated as [Nphe¹]N/OFQ(1-13)NH₂) represents a critical tool compound in the study of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP or ORL1).[1][2] Unlike the endogenous ligand Nociceptin—a heptadecapeptide agonist involved in pain modulation, anxiety, and feeding—this modified analog acts as a selective, competitive antagonist .

Its structural significance lies in the peptoid modification at the N-terminus. The replacement of the native Phenylalanine (Phe¹) with


-benzylglycine  (Nphe) shifts the aromatic side chain from the 

-carbon to the backbone nitrogen. This subtle geometric alteration decouples receptor binding (affinity) from receptor activation (efficacy), creating a "silent" ligand that occupies the orthosteric site without triggering G-protein signaling.

Structural Analysis & Chemical Identity

Sequence Comparison

The antagonist is derived from the truncated, amidated bioactive core of Nociceptin (residues 1-13). The C-terminal truncation removes the "address" domain liable to degradation, while C-terminal amidation (-NH₂) confers metabolic stability against carboxypeptidases.

Peptide VariantSequenceRole
Native Nociceptin (1-17) Phe -Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-GlnFull Agonist
Nociceptin(1-13)NH₂ Phe -Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂ Full Agonist (Stabilized)
[Nphe¹]nociceptin(1-13)NH₂ Nphe -Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂ Competitive Antagonist
The Nphe Residue (N-benzylglycine)

The defining feature is the Nphe residue.[1][3][4][5] In standard Phenylalanine, the benzyl side chain is attached to the


. In Nphe, the benzyl group is attached to the backbone Nitrogen.
  • Chemical Name:

    
    -benzylglycine (or Sarcosine derivative).
    
  • Structural Consequence: This modification eliminates the chiral center at position 1 (making it achiral) and alters the hydrogen-bonding capability of the N-terminus, which is critical for the "message" transduction in GPCRs.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural logic converting the agonist to an antagonist.

SAR_Logic Native Native Nociceptin(1-13)NH2 (Phe1-Gly2...) Mod Modification: Shift Benzyl group from C-alpha to N-backbone Native->Mod Chemical Synthesis Antagonist [Nphe1]nociceptin(1-13)NH2 (Nphe1-Gly2...) Mod->Antagonist Effect1 Retains Binding Pocket Affinity (Address Domain Intact) Antagonist->Effect1 Effect2 Disrupts TM Activation Switch (Message Domain Altered) Antagonist->Effect2 Outcome Outcome: Competitive Antagonism (High Affinity, Zero Efficacy) Effect1->Outcome Effect2->Outcome

Figure 1: SAR logic demonstrating how the N-benzyl shift retains receptor affinity while abolishing efficacy.

Synthesis & Purification Protocol

Synthesis Strategy: Solid Phase Peptide Synthesis (SPPS)

The synthesis of [Nphe¹]nociceptin(1-13)NH₂ is typically performed using standard Fmoc chemistry on a Rink Amide resin (to yield the C-terminal amide).

Critical Constraint: The coupling of the N-terminal N-benzylglycine requires specific attention. Unlike standard amino acids, N-benzylglycine is a secondary amine after it is coupled, but since it is at position 1 (the N-terminus), the difficulty lies only in coupling it to the Glycine at position 2.

Protocol Workflow
  • Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading).

  • Chain Elongation (Residues 13 to 2):

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Coupling: 3-4 equivalents of Fmoc-Amino Acid, HBTU/HOBt (or HATU), and DIPEA in DMF.

    • Monitoring: Kaiser test (ninhydrin) after each coupling to ensure completion.

  • N-Terminal Coupling (Residue 1 - Nphe):

    • Option A (Building Block): Couple Fmoc-N-benzyl-Gly-OH directly using HATU/DIPEA. (HATU is preferred over HBTU for sterically modified residues).

    • Option B (Reductive Amination):

      • Couple Fmoc-Gly-OH at position 1.

      • Remove Fmoc.

      • React the free amine of Gly1 with Benzaldehyde in the presence of NaBH₃CN (Sodium cyanoborohydride) in MeOH/DMF (1% acetic acid). Note: This method is riskier due to potential over-alkylation.

    • Recommendation: Use Option A (Commercial Fmoc-N-benzyl-Gly-OH) for higher purity.

  • Cleavage: TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours.

Purification & Validation
  • Precipitation: Cold diethyl ether.

  • Purification: Preparative RP-HPLC (C18 column).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10–60% B over 45 mins.

  • Validation:

    • ESI-MS: Calculated Mass

      
       1381.6 Da.
      
    • Analytical HPLC: Purity > 95% required for biological assays.

Synthesis_Workflow Start Start: Rink Amide Resin Elongation SPPS Cycles (Residues 13 -> 2) Fmoc-Lys to Fmoc-Gly Start->Elongation N_Couple N-Terminal Coupling (Pos 1) Reagent: Fmoc-N-benzyl-Gly-OH Activator: HATU/DIPEA Elongation->N_Couple Deprotect Gly2 Cleavage Cleavage & Deprotection 95% TFA Cocktail N_Couple->Cleavage Purification RP-HPLC (C18) Gradient: ACN/Water/TFA Cleavage->Purification QC QC: ESI-MS & Analytical HPLC Target Mass: ~1381.6 Da Purification->QC

Figure 2: Step-by-step synthesis workflow for [Nphe¹]nociceptin(1-13)NH₂.

Pharmacological Profile[1][2][5][6][7][8][9][10][11]

Binding and Functional Data

[Nphe¹]nociceptin(1-13)NH₂ is characterized by high affinity binding but a complete lack of intrinsic efficacy.[6]

ParameterValueAssay SystemInterpretation
Binding Affinity (

)
8.4 CHO cells (hNOP)High affinity (comparable to native ligand).
Potency (

)
6.0 – 6.4 GPI / MVD BioassaysCompetitive antagonism.[6]
Efficacy (

)
0 GTP

S Binding
Pure antagonist (No partial agonism).
Selectivity >100-fold vs. Opioid Receptors (

)
Highly selective for NOP.
Mechanism of Action

The NOP receptor couples to


 proteins. Agonist binding causes conformational changes in the transmembrane helices (TM3/TM6) leading to:
  • Inhibition of Adenylyl Cyclase (cAMP

    
    ).
    
  • Activation of GIRK channels (Hyperpolarization).

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs).

Antagonist Action: [Nphe¹]nociceptin(1-13)NH₂ occupies the orthosteric pocket. The N-benzyl group sterically hinders the inward movement of TM helices required for G-protein coupling, thereby blocking the signaling cascade initiated by endogenous Nociceptin.

Mechanism cluster_Agonist Endogenous Nociceptin cluster_Antagonist [Nphe1] Analog Blockade Noc Nociceptin Rec_Active NOP Receptor (Active Conformation) Noc->Rec_Active Signal Gi/o Signaling (cAMP Decrease, Ca2+ Block) Rec_Active->Signal Antag [Nphe1]nociceptin(1-13)NH2 Rec_Blocked NOP Receptor (Silent Conformation) Antag->Rec_Blocked Rec_Blocked->Rec_Active Blocks NoSignal NO Signaling (Basal State Maintained) Rec_Blocked->NoSignal

Figure 3: Mechanism of competitive antagonism at the NOP receptor.

Experimental Applications

In Vitro Assays
  • Receptor Binding: Use as a displacer for radioligands (e.g.,

    
    Nociceptin or 
    
    
    
    Tyr
    
    
    -Nociceptin) to determine
    
    
    of novel compounds.
  • Functional Assays: Use to construct Schild plots. A rightward shift in the Nociceptin dose-response curve without a decrease in

    
     confirms competitive antagonism.
    
In Vivo Research
  • Pain Modulation: Nociceptin has complex effects on pain (hyperalgesia supraspinally, analgesia spinally). [Nphe¹]nociceptin(1-13)NH₂ is used to dissect these pathways.[1][7]

    • Protocol: Intracerebroventricular (i.c.v.)[6][7] injection in mice/rats.[2]

    • Dose: Typically 10–30 nmol per animal.

    • Observation: Reversal of Nociceptin-induced hyperalgesia or allodynia.[7]

  • Feeding Behavior: NOP activation stimulates feeding. This antagonist is used to block stress-induced or deprivation-induced feeding, validating the NOP system as a target for metabolic disorders.

References

  • Calo', G., et al. (2000). Characterization of [Nphe¹]nociceptin(1-13)NH₂, a new selective nociceptin receptor antagonist.[7] British Journal of Pharmacology, 129(6), 1183–1193.[7]

  • Guerrini, R., et al. (1998). Address and message sequence for the nociceptin receptor: a structure-activity study of nociceptin(1-13)-peptide amide.[7] Journal of Medicinal Chemistry, 40(12), 1789–1793.

  • Rizzi, A., et al. (2002). [Nphe¹,Arg¹⁴,Lys¹⁵]nociceptin-NH₂, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 136(2), 303–311.[4]

  • Tocris Bioscience. Product Information: [Nphe¹]Nociceptin(1-13)NH₂.[3][6]

Sources

Technical Whitepaper: Discovery and Synthesis of [Nphe¹]nociceptin(1-13)NH₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the discovery, rational design, and chemical synthesis of [Nphe¹]nociceptin(1-13)NH₂ , the first highly selective and competitive antagonist for the Nociceptin/Orphanin FQ (NOP) receptor. Unlike traditional opioid antagonists, this molecule utilizes a "peptoid" modification—shifting the phenylalanine side chain from the


-carbon to the 

-nitrogen—to eliminate agonist efficacy while retaining high binding affinity (

). This document provides a reproducible protocol for its synthesis via Solid Phase Peptide Synthesis (SPPS) and outlines its pharmacological validation.

Introduction: The NOP Receptor Challenge

The discovery of the Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor (NOP, formerly ORL1) presented a pharmacological paradox. While structurally homologous to opioid receptors, the NOP receptor is insensitive to classical opioid antagonists like naloxone. Deciphering the physiological role of N/OFQ required a selective antagonist, which remained elusive until the late 1990s.

The breakthrough came from the laboratory of Girolamo Calo' and Remo Guerrini , who identified that the N-terminal tetrapeptide (Phe-Gly-Gly-Phe) of endogenous nociceptin is the "message" domain responsible for receptor activation. By structurally modifying this domain, specifically residue 1, they converted the peptide from a potent agonist into a pure antagonist.

Rational Design: The Peptoid Shift

The design of [Nphe¹]nociceptin(1-13)NH₂ is a masterclass in structure-activity relationship (SAR) studies.

The Template

The starting template was Nociceptin(1-13)NH₂ , a truncated analog of the native 17-mer. This 13-mer retains full potency and efficacy but is more amenable to chemical modification.

  • Native Sequence (1-13): H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂

The Modification (Nphe)

To destroy efficacy (activation) while maintaining affinity (binding), the researchers applied a peptoid strategy . They shifted the side chain of the first Phenylalanine (Phe¹) from the chiral


-carbon to the achiral 

-nitrogen.
  • Result: N-benzylglycine (Nphe) .

  • Effect: This subtle shift alters the spatial orientation of the N-terminal aromatic ring, preventing the conformational change in the NOP receptor required for G-protein activation (

    
    ), effectively locking the receptor in an inactive state.
    
SAR Logic Diagram

SAR_Logic Native Native Nociceptin (1-17) Full Agonist Truncated Nociceptin(1-13)NH2 Retains Full Potency Native->Truncated Truncation & Amidation Phe1_Critical Phe1 Residue Critical for Activation Truncated->Phe1_Critical SAR Analysis Modification Side Chain Shift (Alpha-C to Alpha-N) Phe1_Critical->Modification Peptoid Strategy Antagonist [Nphe1]nociceptin(1-13)NH2 Pure Antagonist (pKi 8.4) Modification->Antagonist Eliminates Efficacy Retains Affinity

Figure 1: The rational design pathway transforming the native agonist into the [Nphe¹] antagonist.

Chemical Synthesis Protocol

The synthesis of [Nphe¹]nociceptin(1-13)NH₂ is performed using Fmoc Solid Phase Peptide Synthesis (SPPS) . The critical step is the introduction of the N-terminal Nphe residue.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Crucial for C-terminal amidation.

  • Fmoc-Amino Acids: Standard side-chain protected derivatives (e.g., Arg(Pbf), Lys(Boc), Ser(tBu), Thr(tBu)).

  • N-terminal Building Block: Fmoc-N-benzylglycine (Fmoc-Nphe-OH).

    • Note: If Fmoc-Nphe-OH is unavailable, the "Sub-monomer" method (Bromoacetic acid + Benzylamine) can be used on-resin.

  • Coupling Reagents: HBTU/HOBt or HATU (for difficult couplings); DIEA (base).

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), Water (2.5%).

Step-by-Step Methodology
Phase 1: Resin Preparation & Elongation (Residues 13 to 2)
  • Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash with DMF (5x).

  • Coupling Cycles (Lys13 to Gly2):

    • Dissolve Fmoc-AA-OH (4 eq), HBTU (4 eq), and HOBt (4 eq) in DMF.

    • Add DIEA (8 eq) to activate.

    • Add to resin and shake for 45–60 min.

    • Monitoring: Verify coupling with Kaiser Test (Ninhydrin).

  • Repeat for sequence: Lys-Arg-Ala-Ser-Lys-Arg-Ala-Gly-Thr-Phe-Gly-Gly.

Phase 2: Introduction of Nphe (Residue 1)

Option A: Direct Coupling (Preferred for reproducibility)

  • Deprotect the N-terminal Gly2.

  • Couple Fmoc-N-benzylglycine (3 eq) using HATU (3 eq) and DIEA (6 eq) in DMF for 2 hours. Note: N-substituted amino acids are sterically hindered; HATU and extended time ensure completion.

Option B: Sub-monomer Method (If Fmoc-Nphe unavailable)

  • Deprotect Gly2.

  • Acylation: React resin with Bromoacetic acid (10 eq) and DIC (10 eq) in DMF for 30 min.

  • Displacement: React resin with Benzylamine (20 eq) in DMSO/DMF (1:1) for 2 hours. This installs the N-benzylglycine moiety.

Phase 3: Cleavage and Purification
  • Final Deprotection: Remove the final Fmoc group from the Nphe residue (if Option A was used).

  • Wash: DCM (5x), MeOH (3x), dry under vacuum.

  • Cleavage: Add TFA/TIS/H₂O cocktail (10 mL/g resin). Shake for 3 hours.

  • Precipitation: Filter resin; add filtrate to cold Diethyl Ether to precipitate the crude peptide.

  • Purification: RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in Water (0.1% TFA).

  • Lyophilization: Freeze-dry pure fractions to obtain the white powder.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Elongation Chain Elongation (AA 13 -> 2) HBTU/DIEA Deprotect->Elongation Nphe_Step Couple Fmoc-Nphe-OH (Residue 1) HATU/DIEA Elongation->Nphe_Step Cleavage TFA Cleavage & Side Chain Deprotection Nphe_Step->Cleavage Purification RP-HPLC & Lyophilization >95% Purity Cleavage->Purification

Figure 2: Workflow for the SPPS synthesis of [Nphe¹]nociceptin(1-13)NH₂.

Pharmacological Characterization

To validate the synthesized molecule, the following pharmacological parameters must be confirmed.

Binding Profile

The molecule must demonstrate high affinity for the NOP receptor and negligible affinity for classical opioid receptors.

Receptor TargetAssay TypeParameterValueInterpretation
NOP (ORL1) Radioligand Binding (CHO cells)

8.4 ± 0.2 High Affinity
Mu (MOR) Radioligand Binding

< 5.0Inactive
Delta (DOR) Radioligand Binding

< 5.0Inactive
Kappa (KOR) Radioligand Binding

< 5.0Inactive
Functional Bioassays

In functional assays (e.g., electrically stimulated Mouse Vas Deferens or GPI), the molecule should exhibit zero intrinsic efficacy (no agonist activity) and shift the nociceptin concentration-response curve to the right.

  • Agonist Activity:

    
     (No inhibition of twitch response alone).
    
  • Antagonist Potency (

    
    ):  6.0 – 6.4 against Nociceptin.[1]
    
  • Mechanism: Competitive Antagonism (Schild slope

    
     1.0).
    

Mechanism of Action

[Nphe¹]nociceptin(1-13)NH₂ functions as a competitive antagonist .[1][2] It occupies the orthosteric binding site of the NOP receptor but fails to induce the conformational change in Transmembrane Domain 6 (TM6) necessary to couple with the


 protein. Consequently, it blocks the downstream signaling cascade (inhibition of cAMP, activation of GIRK channels) usually triggered by endogenous nociceptin.

Mechanism Nociceptin Endogenous Nociceptin NOP_Receptor NOP Receptor (GPCR) Nociceptin->NOP_Receptor Binds & Activates Antagonist [Nphe1]nociceptin(1-13)NH2 Antagonist->NOP_Receptor Binds & Occupies Block BLOCKADE Antagonist->Block Go_Protein Gi/o Protein Coupling NOP_Receptor->Go_Protein Conformational Change Signaling Inhibition of cAMP Analgesia Modulation Go_Protein->Signaling Block->Go_Protein Prevents Coupling

Figure 3: Competitive antagonism mechanism at the NOP receptor.

References

  • Calo', G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[2][3][4][5] British Journal of Pharmacology, 129(6), 1183–1193.[2]

  • Guerrini, R., et al. (2000). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 43(15), 2805-2813.

  • Rizzi, A., et al. (2002). [Nphe1]nociceptin(1-13)NH2 antagonizes nociceptin effects in the mouse colon. European Journal of Pharmacology, 385(3), R3-R5.

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

Sources

Physiological Role of Endogenous Nociceptin Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prepronociceptin Paradox

The Nociceptin/Orphanin FQ (N/OFQ) system represents a unique paradigm in neuropeptide signaling. Unlike classical opioid systems where endogenous ligands (endorphins, enkephalins) act primarily as agonists to produce analgesia and reward, the prepronociceptin (ppN/OFQ) precursor encodes a system of internal checks and balances.

"Endogenous Nociceptin Antagonism" refers to two distinct but converging physiological phenomena:

  • Functional Antagonism via Nocistatin (NST): A biologically active peptide derived from the same precursor as N/OFQ that functionally opposes N/OFQ effects without binding to the NOP receptor.

  • Physiological Tone Blockade: The physiological state revealed when endogenous N/OFQ signaling is pharmacologically blocked, unmasking its role as a "brake" on dopamine signaling, stress resilience, and opioid analgesia.

This guide dissects the mechanisms of this antagonism, providing actionable protocols for characterizing NOP receptor modulation and evaluating the therapeutic potential of "anti-nociceptin" strategies in Parkinson’s disease, depression, and pain management.

Molecular Architecture of Antagonism

The Precursor Divergence

The OPRL1 gene system is evolutionary distinct from classical opioids. The precursor protein, prepronociceptin, is processed by prohormone convertases (PC1/3 and PC2) into multiple biologically active peptides.

  • N/OFQ (Agonist): 17-amino acid peptide (FGGFTGARKSARKLANQ). Binds selectively to the Nociceptin Opioid Peptide (NOP) receptor (GPCR, Gi/o-coupled).

  • Nocistatin (Functional Antagonist): 17-amino acid peptide (TEPGLEEVGEIEQKQLQ). Does not bind the NOP receptor.[1] Instead, it activates a distinct, currently uncharacterized G-protein pathway (likely Gs or Gq/11 coupled) that physiologically opposes N/OFQ signaling downstream.

Signaling Pathways: Gi/o vs. Functional Blockade

The NOP receptor inhibits neuronal excitability via three canonical pathways:

  • Inhibition of Adenylyl Cyclase (cAMP reduction).

  • Activation of G-protein coupled Inwardly Rectifying Potassium channels (GIRK).

  • Inhibition of Voltage-Gated Calcium Channels (VGCC).

Endogenous Antagonism Mechanism: Nocistatin acts as a functional antagonist by preventing N/OFQ-induced inhibition of glutamate release and reversing N/OFQ-induced allodynia. It effectively "clamps" the signaling output of the NOP system without occupying the receptor site.

NOP_Signaling Prepro Prepronociceptin (Precursor) NOFQ Nociceptin (N/OFQ) (Agonist) Prepro->NOFQ Prohormone Convertase NST Nocistatin (NST) (Functional Antagonist) Prepro->NST Processing NOP_Rec NOP Receptor (Gi/o Coupled) NOFQ->NOP_Rec Binds NST->NOP_Rec NO BINDING Unknown_Rec Putative NST Target (Unknown GPCR) NST->Unknown_Rec Binds AC Adenylyl Cyclase NOP_Rec->AC Inhibits GIRK GIRK Channels (Hyperpolarization) NOP_Rec->GIRK Activates VGCC Ca2+ Channels (Inhibition) NOP_Rec->VGCC Inhibits Effect_Block Blockade of N/OFQ Effects Unknown_Rec->Effect_Block Signaling Crosstalk Effect_Pain Hyperalgesia (Supraspinal) Analgesia (Spinal) GIRK->Effect_Pain VGCC->Effect_Pain Effect_Block->Effect_Pain Reverses N/OFQ Modulation

Figure 1: Divergent processing of Prepronociceptin yielding both the agonist (N/OFQ) and its functional antagonist (Nocistatin), illustrating the non-competitive nature of this regulation.

Physiological Roles of Antagonism

The physiological role of "antagonism" is best understood by observing what happens when the N/OFQ system is silenced—either by Nocistatin or synthetic antagonists like SB-612111.

Pain Modulation: The Supraspinal "Anti-Opioid"

While N/OFQ is analgesic in the spinal cord, it acts as an anti-analgesic (hyperalgesic) agent in the brain (supraspinally), likely by inhibiting the descending pain inhibitory pathways in the Periaqueductal Gray (PAG).

  • Role of Antagonism: Endogenous Nocistatin or NOP antagonists administered supraspinally reverse this hyperalgesia and can potentiate morphine analgesia.

  • Clinical Relevance: Blocking supraspinal NOP receptors prevents the development of morphine tolerance.

Stress and Anxiety: The "Anti-Stress" Brake

Endogenous N/OFQ levels rise significantly in the amygdala and Bed Nucleus of the Stria Terminalis (BNST) during acute stress.

  • Mechanism: N/OFQ inhibits CRF (Corticotropin-Releasing Factor) neurons.[2]

  • Antagonism Effect: Paradoxically, while N/OFQ is anxiolytic, antagonists have shown antidepressant-like activity.[2][3] This suggests the system may be overactive in depressive states, contributing to motivational deficits (anhedonia).

Parkinson’s Disease: Nigrostriatal Disinhibition

In Parkinsonian models (6-OHDA lesion), N/OFQ levels are upregulated in the Substantia Nigra reticulata (SNr).[4]

  • Pathology: High N/OFQ inhibits GABAergic and Dopaminergic transmission, worsening motor symptoms.

  • Antagonism Role: NOP antagonists (e.g., J-113397) restore motor activity by disinhibiting these pathways, offering a non-dopaminergic target for motor control.

Experimental Frameworks & Protocols

To rigorously study endogenous nociceptin antagonism, researchers must distinguish between receptor occupancy (pharmacology) and functional opposition (physiology).

Protocol 1: Differentiating Functional vs. Pharmacological Antagonism

Objective: Determine if a peptide acts via the NOP receptor or a distinct functional pathway.

Reagents:

  • N/OFQ (Agonist)[2][3][5][6][7]

  • Nocistatin (Functional Antagonist)[1][8][9]

  • SB-612111 (Selective NOP Antagonist)[9]

  • Naloxone (Opioid Antagonist - Negative Control)

Workflow:

  • Baseline Measurement: Establish baseline nociceptive thresholds (e.g., Tail Flick Latency - TFL) in Sprague-Dawley rats.

  • Agonist Challenge: Administer N/OFQ (10 nmol, i.c.v.). Observe reduction in TFL (hyperalgesia) or analgesia depending on site.

  • Antagonist Co-administration (Group A - Competitive): Pre-treat with SB-612111 (10 mg/kg, i.p.) 30 mins prior to N/OFQ.

    • Result: Complete blockade of N/OFQ effects.

  • Functional Antagonist Co-administration (Group B - Nocistatin): Co-inject Nocistatin (0.5 ng - 50 ng, i.c.v.) with N/OFQ.

    • Result: Reversal of N/OFQ hyperalgesia.[8]

  • Cross-Check: Administer Nocistatin alone.

    • Result: No binding to NOP (confirm with radioligand binding assay if needed); no effect on TFL alone in naïve animals, proving it requires elevated N/OFQ tone to act.

Protocol 2: Electrophysiological Validation of Endogenous Tone

Objective: Measure the "brake" N/OFQ applies to neuronal firing in stress-related nuclei (e.g., Central Amygdala).

Methodology: Whole-cell patch-clamp recording. Step-by-Step:

  • Slice Preparation: Prepare 300 µm coronal slices containing the Central Amygdala (CeA) from naïve vs. stressed mice.

  • Recording: Clamp neurons at -70 mV. Record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Tone Unmasking: Bath apply SB-612111 (1 µM) .

    • Interpretation: If sIPSC frequency/amplitude increases upon antagonist application, it indicates that endogenous N/OFQ was tonically suppressing GABA release.

    • Expected Data: Minimal effect in naïve slices; significant disinhibition in stressed slices (high endogenous tone).

Data Summary: Comparative Pharmacology
CompoundMolecular ClassNOP Binding Affinity (Ki)Physiological Effect (Supraspinal)Interaction with N/OFQ
N/OFQ Endogenous Peptide~0.1 nMHyperalgesia / AnxiolysisSelf (Agonist)
Nocistatin Endogenous Peptide> 10,000 nM (No Binding) Anti-Hyperalgesia / Memory EnhancingFunctional Antagonism
SB-612111 Synthetic Small Molecule~0.5 nMAntidepressant-likeCompetitive Antagonism
J-113397 Synthetic Small Molecule~2.0 nMAnti-ParkinsonianCompetitive Antagonism

Drug Development Implications[4][6][7]

Targeting the "Antagonist" profile of the NOP system offers therapeutic distinctness from classical opioids.

  • Bifunctional Ligands: Developing molecules that are MOP agonists (analgesia) and NOP antagonists (preventing tolerance/hyperalgesia).[7]

    • Example:AT-121 (Partial agonist at both, but biased signaling is key).

  • Nocistatin Analogs: Peptide mimetics of Nocistatin could serve as non-opioid pain modulators that do not cause respiratory depression.

  • Screening Workflow:

    • Compounds must be screened not just for NOP binding, but for functional reversal of N/OFQ-induced cAMP inhibition in high-tone cell lines (e.g., CHO cells overexpressing NOP).

Drug_Discovery_Workflow Start Compound Library Binding Radioligand Binding (Displacement of [3H]-N/OFQ) Start->Binding Decision1 High Affinity? Binding->Decision1 Functional GTPγS Binding / cAMP Assay Decision2 Activity Type? Functional->Decision2 Decision1->Start No Decision1->Functional Yes Agonist Agonist Profile (Analgesia/Anxiolysis) Decision2->Agonist Activates Gi/o Antagonist Antagonist Profile (Antidepressant/Parkinson's) Decision2->Antagonist Blocks N/OFQ InVivo In Vivo Validation (Stress/Pain Models) Agonist->InVivo Antagonist->InVivo

Figure 2: Screening workflow for categorizing NOP ligands, distinguishing between therapeutic agonist and antagonist profiles.

References

  • Meunier, J. C., et al. (1995). Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor. Nature, 377(6549), 532-535. Link

  • Okuda-Ashitaka, E., et al. (1998). Nocistatin, a peptide that blocks nociceptin action in pain transmission.[1][8][10] Nature, 392(6673), 286-289. Link

  • Zhao, C. S., et al. (1999).[8] Nocistatin reverses the effect of orphanin FQ/nociceptin in antagonizing morphine analgesia.[8] Neuroreport, 10(2), 297-299.[8] Link

  • Calo, G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target.[3][6] British Journal of Pharmacology, 129(7), 1261-1283. Link

  • Marti, M., et al. (2007).[4] Nociceptin/orphanin FQ receptor agonists and antagonists as anti-Parkinson drugs.[6][9] Peptides, 28(1), 160-167. Link

  • Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with broad therapeutic potential.[3][6] Nature Reviews Drug Discovery, 7(8), 694-710. Link

  • Zaveri, N. T. (2016). Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Journal of Medicinal Chemistry, 59(15), 7011–7028. Link

  • Witkin, J. M., et al. (2014). Rationale for the development of NOP receptor antagonists for the treatment of depression and other stress-related disorders. CNS & Neurological Disorders-Drug Targets, 13(10), 1653-1669. Link

Sources

Methodological & Application

using [Nphe1]nociceptin(1-13)NH2 in mouse tail withdrawal assay.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of NOP Receptor Modulation using [Nphe¹]nociceptin(1-13)NH₂

Abstract & Scope

This application note details the standardized protocol for utilizing [Nphe¹]nociceptin(1-13)NH₂ , a selective and competitive antagonist of the Nociceptin/Orphanin FQ peptide (NOP) receptor. Unlike classical opioid receptors (mu, delta, kappa), the NOP receptor exhibits complex modulation of pain, often inducing hyperalgesia (pronociceptive effects) or blocking opioid analgesia at supraspinal levels.

This guide focuses on the Mouse Tail Withdrawal Assay (warm water immersion) to validate NOP receptor involvement. Specifically, it describes how to use [Nphe¹]nociceptin(1-13)NH₂ to block the pronociceptive effects of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ).

Pharmacological Profile & Mechanism

Molecule: [Nphe¹]nociceptin(1-13)NH₂ Target: NOP Receptor (ORL1) Action: Competitive Antagonist (pKi ~8.4) Key Utility: Reversal of N/OFQ-induced hyperalgesia; potentiation of morphine analgesia.[1]

The NOP receptor is a G-protein coupled receptor (GPCR) coupled to G_i/o proteins. Activation typically inhibits adenylyl cyclase and voltage-gated Ca²⁺ channels while opening G-protein-coupled inwardly rectifying K⁺ channels (GIRKs), leading to hyperpolarization. [Nphe¹]nociceptin(1-13)NH₂ binds to the receptor but prevents this signaling cascade, thereby blocking the physiological effects of N/OFQ.

Figure 1: Mechanism of Action

NOP_Signaling NOFQ Nociceptin (N/OFQ) (Agonist) NOP NOP Receptor (GPCR) NOFQ->NOP  Binds & Activates Nphe [Nphe1]nociceptin(1-13)NH2 (Antagonist) Nphe->NOP  Competes & Blocks Gprot Gi/o Protein Activation NOP->Gprot  Signal Transduction Effector ↓ cAMP ↓ Ca2+ Influx ↑ K+ Efflux Gprot->Effector  Modulation Response Hyperalgesia / Anti-Analgesia Effector->Response  Physiological Output

Caption: Competitive antagonism at the NOP receptor. [Nphe1] prevents N/OFQ-mediated Gi/o signaling.[2][3]

Experimental Design & Controls

To ensure scientific integrity, the experiment must be self-validating . A simple "drug vs. vehicle" comparison is insufficient because [Nphe¹]nociceptin(1-13)NH₂ often lacks intrinsic activity in naive animals (it is a "silent" antagonist).

Required Experimental Groups (n=8-10 mice/group):

GroupTreatment 1 (t = -15 min)Treatment 2 (t = 0 min)Expected Outcome (Latency)
1. Vehicle Control Vehicle (i.t.)Vehicle (i.t.)[3]Baseline (No Change)
2. Agonist Control Vehicle (i.t.)N/OFQ (1-10 nmol)Decreased (Hyperalgesia)
3. Antagonist Only [Nphe¹] (10-30 nmol)Vehicle (i.t.)Baseline or Slight Increase
4. Blockade (Test) [Nphe¹] (10-30 nmol)N/OFQ (1-10 nmol)Reversal (Return to Baseline)

Note: Intrathecal (i.t.) administration is preferred over systemic injection because peptides do not readily cross the blood-brain barrier (BBB).

Detailed Protocol

A. Preparation of Reagents
  • Vehicle: Sterile isotonic saline (0.9% NaCl).

  • Peptide Handling:

    • Dissolve lyophilized [Nphe¹]nociceptin(1-13)NH₂ in saline.

    • Stock Concentration: 1 mM. Aliquot and store at -20°C.

    • Working Solution: Dilute to required concentration (e.g., 10 nmol/5 µL) immediately before use.

  • Apparatus: Water bath maintained precisely at 48°C ± 0.5°C (for hyperalgesia detection) or 52°C (for analgesia detection).

    • Why 48°C? Lower temperatures are more sensitive to hyperalgesic (pronociceptive) agents like N/OFQ.

B. Intrathecal Injection (Hylden & Wilcox Method)

Reference: Hylden JL, Wilcox GL.[4][5] Eur J Pharmacol. 1980.[4]

  • Restraint: Firmly grip the conscious mouse by the iliac crests (hips) to immobilize the lower spine.

  • Localization: Palpate the L5-L6 intervertebral space (a slight depression near the widest part of the hips).

  • Injection:

    • Use a 30-gauge, 0.5-inch needle attached to a Hamilton syringe (10 µL or 25 µL).

    • Insert the needle at a ~20° angle to the vertebral column.

    • A "tail flick" reflex indicates successful entry into the subarachnoid space.

  • Volume: Inject 5 µL slowly.

  • Timing:

    • Inject Antagonist ([Nphe¹]) 15 minutes prior to the Agonist (N/OFQ).

C. Warm Water Tail Withdrawal Assay
  • Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced analgesia.

  • Restraint: Place the mouse in a soft cloth or acrylic restrainer, leaving the tail exposed.

  • Immersion: Dip the distal 1/3 of the tail into the water bath.

  • Measurement: Measure the latency (time in seconds) until the mouse flicks or withdraws its tail.

  • Cut-off: Strictly enforce a 20-second cut-off to prevent tissue damage.[6]

  • Repeats: Perform 2 measurements per time point (averaged) with a 1-minute interval between dips.

Figure 2: Experimental Workflow

Workflow Start Acclimation (3 Days) Base Baseline Latency Start->Base Inj1 Inj 1: Antagonist (t = -15 min) Base->Inj1 Wait Wait 15 min Inj1->Wait Inj2 Inj 2: Agonist (t = 0 min) Wait->Inj2 Test Measure Latency (t = +10, 20, 30 min) Inj2->Test

Caption: Timeline for antagonist pre-treatment followed by agonist challenge.

Data Analysis

Calculation

Data is typically expressed as % Maximum Possible Effect (%MPE) or raw latency.



  • Positive %MPE: Analgesia.[7][8]

  • Negative %MPE: Hyperalgesia (expected for N/OFQ).

  • Zero %MPE: No effect (or successful blockade by [Nphe¹]).

Interpretation
  • N/OFQ alone: Latency drops significantly below baseline (e.g., 4s → 2s).

  • [Nphe¹] + N/OFQ: Latency remains near baseline (e.g., 4s → 4s), demonstrating competitive antagonism .

Senior Scientist Insights (Troubleshooting)

  • The "Scratching" Confounder: High doses of intrathecal N/OFQ can induce a scratching/biting behavior directed at the flanks. This is a classic NOP-mediated phenotype. [Nphe¹]nociceptin(1-13)NH₂ should dose-dependently block this behavior.[3][8] If your mice are scratching but latency isn't changing, check your water temperature—it may be too hot (ceiling effect).

  • Peptide Stability: Nociceptin analogs are susceptible to degradation. Always use fresh aliquots. If results are inconsistent, add 0.1% BSA to the vehicle to prevent peptide adsorption to plasticware.

  • Stress Analgesia: Mice are highly sensitive to restraint stress, which releases endogenous opioids. This can mask the hyperalgesic effect of N/OFQ. Ensure rigorous habituation to the restrainer before the actual test day.

  • Dose Linearity: [Nphe¹] is a competitive antagonist.[8] If you increase the dose of N/OFQ, you must increase the dose of [Nphe¹] to maintain blockade (Schild analysis principles apply).

References

  • Calo', G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[3][8][9] British Journal of Pharmacology, 129(6), 1183–1193.

  • Hylden, J. L., & Wilcox, G. L. (1980). Intrathecal morphine in mice: a new technique.[4] European Journal of Pharmacology, 67(2-3), 313–316.[4]

  • Calo', G., et al. (2002). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261–1283.

  • Rizzi, A., et al. (2007). Nociceptin/orphanin FQ receptor knockout mice: pharmacological tools for exploring the NOP receptor physiology. Peptides, 28(1), 224-231.

Sources

Application Note: [Nphe1]nociceptin(1-13)NH2 in Learning and Memory Studies

[1][2][3][4][5]

Abstract & Strategic Overview

The endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) acts via the NOP receptor (ORL-1) to modulate pain, anxiety, and cognition.[1][2] In the context of memory, N/OFQ typically exerts an inhibitory influence, impairing spatial learning and long-term potentiation (LTP). Consequently, selective NOP receptor antagonists have emerged as critical tools for investigating cognitive enhancement and reversing amnesia.

[Nphe1]nociceptin(1-13)NH2 is a peptide-based, highly selective competitive antagonist of the NOP receptor. Unlike non-selective opioid antagonists (e.g., naloxone), it does not bind to classic



This guide details the mechanistic rationale, handling protocols, and experimental workflows for utilizing [Nphe1]nociceptin(1-13)NH2 in behavioral neuroscience, specifically focusing on the Morris Water Maze (MWM) and Passive Avoidance paradigms.

Mechanistic Rationale

The NOP receptor is a G-protein coupled receptor (GPCR) coupled to

[Nphe1]nociceptin(1-13)NH2 blocks this suppression, thereby "disinhibiting" the memory trace.

Diagram 1: NOP Receptor Signaling & Antagonism

NOP_SignalingNOFQNociceptin/Orphanin FQ(Agonist)NOPNOP Receptor(GPCR)NOFQ->NOPActivatesAntagonist[Nphe1]nociceptin(1-13)NH2(Antagonist)Antagonist->NOPBlocksGiGi/o ProteinNOP->GiCouplesACAdenylyl CyclaseGi->ACInhibitsK_ChannelGIRK Channels(K+ Efflux)Gi->K_ChannelActivatescAMPcAMP LevelsAC->cAMPDecreasesHyperpolNeuronal HyperpolarizationK_Channel->HyperpolInducesLTPHippocampal LTP(Synaptic Plasticity)Hyperpol->LTPSuppressesMemoryMemory ImpairmentLTP->MemoryDeficit leads to

Caption: [Nphe1]nociceptin(1-13)NH2 prevents NOP-mediated Gi/o coupling, rescuing cAMP levels and synaptic plasticity.

Compound Profile & Handling

Pharmacological Specifications
ParameterValueNotes
Chemical Name [Nphe1]nociceptin(1-13)NH2Modified peptide fragment
Receptor Selectivity NOP (ORL-1)>100-fold selective vs.

Binding Affinity (

)
~8.4High affinity for recombinant NOP
Antagonist Potency (

)
6.0 – 6.4Competitive antagonism
Molecular Weight ~1400-1500 DaVaries slightly by salt form
Preparation Protocol

Critical Note: As a peptide, this compound is susceptible to enzymatic degradation and surface adsorption.

  • Storage: Store lyophilized powder at -20°C in a desiccator.

  • Vehicle Selection:

    • Preferred: Artificial Cerebrospinal Fluid (aCSF) or sterile 0.9% Saline.

    • Solubility: Generally soluble in aqueous buffers. If initial solubility is poor, dissolve in a minimal volume of 10% Acetonitrile or 0.1M Acetic Acid, then dilute rapidly with aCSF to the target concentration. Ensure final pH is ~7.4 before injection.

  • Handling: Use low-binding polypropylene tubes (e.g., LoBind) to prevent peptide loss to plastic surfaces. Do not vortex vigorously; mix by gentle inversion.

Application 1: Reversing Nociceptin-Induced Amnesia (Morris Water Maze)

This protocol validates the antagonist activity of [Nphe1]nociceptin(1-13)NH2 by testing its ability to block spatial memory deficits induced by exogenous N/OFQ.[3]

Experimental Design
  • Subjects: Male Sprague-Dawley Rats (250–300g).

  • Groups (n=8-10):

    • Vehicle + Vehicle (Control)

    • Vehicle + N/OFQ (Amnesia Model)

    • [Nphe1] (Antagonist) + N/OFQ (Rescue)

    • [Nphe1] + Vehicle (Drug Control)

Protocol Steps

Step 1: Stereotaxic Cannulation

  • Implant bilateral guide cannulae targeting the dorsal hippocampus (Coordinates: AP -3.5 mm, L ±2.5 mm, DV -3.0 mm from bregma).

  • Allow 5-7 days for recovery.

Step 2: Drug Administration (Training Phase)

  • Timing: Administer drugs 15–20 minutes prior to the daily training session.

  • Dose:

    • Antagonist ([Nphe1]):10 – 50 nmol/rat (in 1 µL volume).

    • Agonist (N/OFQ): 1 – 10 nmol/rat.

  • Sequence: Inject [Nphe1]nociceptin(1-13)NH2 first. Wait 5-10 minutes. Inject N/OFQ. This ensures receptor occupancy by the antagonist before the agonist arrives.

Step 3: Behavioral Testing (Hidden Platform)

  • Train rats for 4 consecutive days (4 trials/day).

  • Metric: Measure Escape Latency (time to find platform).

Step 4: Probe Trial (Day 5)

  • Remove platform. Measure Time in Target Quadrant .

  • Expected Result: N/OFQ group shows random swimming (amnesia). [Nphe1] + N/OFQ group shows preference for target quadrant (memory rescue).

Diagram 2: Experimental Workflow (MWM)

MWM_Workflowcluster_0Pre-Experimentcluster_1Daily Training (Days 1-4)SurgeryStereotaxicCannulationRecovery7 DaysRecoverySurgery->RecoveryInj1Inj: [Nphe1](10-50 nmol)Recovery->Inj1WaitWait10 minInj1->WaitInj2Inj: N/OFQ(Agonist)Wait->Inj2TaskWater Maze(4 Trials)Inj2->TaskProbeDay 5: Probe Trial(Memory Retrieval)Task->Probe24h post-training

Caption: Sequential injection strategy ensures antagonist receptor occupancy prior to agonist challenge.

Application 2: Passive Avoidance Task (Step-Through)

This assay evaluates the effect of [Nphe1]nociceptin(1-13)NH2 on emotional learning and memory consolidation, often used to study stress-memory interactions.

Protocol Steps

Step 1: Apparatus Setup

  • Two-compartment box: one illuminated (safe), one dark (shock grid).

Step 2: Training (Acquisition)

  • Place rat in light compartment. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA, 3s).

  • Drug Administration:

    • Post-Training Injection: Immediately after the shock (0 min post-training) to study Consolidation .

    • Pre-Retrieval Injection: 20 min before testing (24h later) to study Retrieval .

  • Dose: 1 – 10 nmol/rat (i.c.v.).

Step 3: Testing (Retention)

  • 24 hours later, place rat in light compartment.

  • Metric: Measure Step-Through Latency (max 300s).

  • Interpretation: High latency = Good Memory. Low latency = Amnesia.

  • Application: If stress or N/OFQ impairs latency, [Nphe1] should restore it to control levels.

References

  • Calo', G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist. British Journal of Pharmacology, 129(6), 1183–1193. Link

  • Redrobe, J. P., et al. (2000). [Nphe1]nociceptin(1-13)NH2, a nociceptin receptor antagonist, reverses nociceptin-induced spatial memory impairments in the Morris water maze task in rats.[3] British Journal of Pharmacology, 131(7), 1379–1384. Link

  • Hiramatsu, M., & Inoue, K. (2000). Effects of nocistatin on nociceptin-induced impairment of learning and memory in the mouse passive avoidance test. British Journal of Pharmacology, 129(5), 866–870. Link

  • Mamiya, T., et al. (2003). Nociceptin system plays a role in the memory retention of conditioned fear in mice. Neuropsychopharmacology, 28(10), 1763–1771. Link

preparing [Nphe1]nociceptin(1-13)NH2 stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of [Nphe¹]nociceptin(1-13)NH₂ Stock Solutions

Introduction

This guide details the protocol for preparing, storing, and utilizing stock solutions of [Nphe¹]nociceptin(1-13)NH₂ (also referred to as [Nphe¹]N/OFQ(1-13)NH₂).[1] This peptide is a highly selective, competitive antagonist of the Nociceptin/Orphanin FQ Peptide (NOP) Receptor (also known as ORL1).[1]

Unlike the endogenous agonist Nociceptin/Orphanin FQ (N/OFQ), which activates G-protein signaling, [Nphe¹]nociceptin(1-13)NH₂ binds to the receptor without activating it, thereby blocking the binding of agonists.[1] Precise handling is critical because, like many cationic peptides, it is susceptible to adsorption to glass surfaces and degradation if not stored correctly.[1]

Physicochemical Profile

Understanding the molecule is the first step to successful solubilization.[1]

PropertyDataNotes
Sequence N-Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂"Nphe¹" refers to N-benzylglycine replacing Phenylalanine at position 1.[1][2][3][4][5][6][7][8]
Molecular Weight ~1381.6 DaUse batch-specific MW from your CoA for calculations.[1]
Net Charge (pH 7) Positive (+4 to +5)Due to Arginine (Arg) and Lysine (Lys) residues.[1]
Solubility Water-solubleHigh solubility in aqueous buffers due to basic residues.[1]
Hydrophobicity ModerateThe N-benzyl group adds hydrophobicity to the N-terminus.[1]
pKi (NOP Receptor) ~8.4High affinity binding.[1][7][8]

Critical Handling Principles (The "Why")

Before starting, adhere to these three rules to prevent experimental failure:

  • Avoid Glass: Cationic peptides (positively charged) adhere strongly to the negatively charged silanol groups in glass. Always use polypropylene (LoBind) tubes for stock preparation and storage.[1]

  • Lyophilized Stability vs. Solution Instability: In powder form, the peptide is stable for months/years at -20°C. Once in solution, it is vulnerable to oxidation (Methionine-free, but still sensitive) and aggregation.[1] Do not store working dilutions (nM range) overnight.

  • Net Peptide Content (NPC): The weight in the vial is not 100% peptide; it includes counter-ions (e.g., TFA salts) and water.[1] Always calculate molarity based on the Net Peptide Content listed on the Certificate of Analysis (CoA), or assume ~70-80% if unknown, though gravimetric preparation is less accurate than volumetric for peptides.[1]

Protocol 1: Master Stock Preparation (1 mM)

Objective: Create a concentrated Master Stock Solution (typically 1 mM or 5 mM) suitable for long-term storage.

Materials:

  • [Nphe¹]nociceptin(1-13)NH₂ lyophilized powder (e.g., 1 mg vial).[1]

  • Solvent: Endotoxin-free sterile water (preferred) or 0.1 M Acetic Acid (if solubility issues arise).[1]

  • Vessel: 1.5 mL Polypropylene LoBind microcentrifuge tubes.

Workflow:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (approx. 30-60 mins) inside a desiccator before opening. Why? Opening a cold vial causes condensation, introducing moisture that degrades the peptide.[1]

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 seconds) to ensure all powder is at the bottom.

  • Calculation: Use the formula:

    
    
    Example: For 1 mg of peptide (MW 1381.[1]6) to make a 1 mM stock:
    
    
    
    
    [1]
  • Solubilization: Add the calculated volume of sterile water.

    • Note: If the peptide does not dissolve immediately, sonicate for 30 seconds or vortex gently.[1] If turbidity persists (rare for this sequence), add 10% Acetic Acid dropwise.[1]

  • Aliquoting: Immediately divide the Master Stock into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol 2: Working Solutions (In Vitro)

Objective: Dilute the Master Stock for cell culture or binding assays.

Workflow:

  • Thaw: Thaw one aliquot of Master Stock (1 mM) on ice.

  • Intermediate Dilution: Dilute 1:100 in PBS + 0.1% BSA to create a 10 µM working stock.

    • Why BSA? Bovine Serum Albumin acts as a carrier protein, coating the plastic surfaces to prevent the low-concentration peptide from sticking to the tube walls.[1]

  • Final Dilution: Dilute the 10 µM stock into your assay buffer (e.g., Krebs-Ringer or HBSS) to the desired final concentration (typically 10 nM - 1 µM for antagonism assays).

Visualizing the Workflow

The following diagram illustrates the critical decision points in the preparation process.

PeptidePrep Start Lyophilized [Nphe1]nociceptin(1-13)NH2 Equilibrate Equilibrate to Room Temp (Desiccator, 60 min) Start->Equilibrate Centrifuge Centrifuge Vial (10k x g, 30s) Equilibrate->Centrifuge SolventChoice Choose Solvent Centrifuge->SolventChoice Water Sterile Water (Standard) SolventChoice->Water Primary Acid 0.1M Acetic Acid (If hydrophobic/stubborn) SolventChoice->Acid Alternative Dissolve Dissolve to 1 mM Master Stock Water->Dissolve Acid->Dissolve Aliquot Aliquot into LoBind Tubes (20-50 µL) Dissolve->Aliquot Freeze Store at -20°C or -80°C Aliquot->Freeze

Figure 1: Step-by-step decision tree for the reconstitution and storage of [Nphe¹]nociceptin(1-13)NH₂.

Contextual Science: Mechanism of Action

To interpret your experimental results, it is vital to understand the signaling pathway.[1] [Nphe¹]nociceptin(1-13)NH₂ acts as a competitive antagonist .[1][6][7][8]

  • Agonist Action (N/OFQ): Binds NOP receptor

    
     Activates Gαi/o 
    
    
    
    Inhibits Adenylyl Cyclase (decreases cAMP) & Activates GIRK channels (Hyperpolarization).[1]
  • Antagonist Action ([Nphe¹]nociceptin): Binds NOP receptor

    
    No G-protein activation 
    
    
    
    Prevents N/OFQ-induced inhibition of cAMP.[1]

Mechanism Agonist Nociceptin (N/OFQ) (Agonist) Receptor NOP Receptor (GPCR) Agonist->Receptor Activates Antagonist [Nphe1]nociceptin(1-13)NH2 (Antagonist) Antagonist->Receptor Blocks GProtein Gi/o Protein Receptor->GProtein Coupling Effector1 Adenylyl Cyclase (Inhibition) GProtein->Effector1 Effector2 Ca2+ Channels (Inhibition) GProtein->Effector2 Response Analgesia / Anti-Analgesia (Physiological Output) Effector1->Response Effector2->Response

Figure 2: Competitive antagonism at the NOP receptor. The antagonist occupies the receptor, preventing Gi/o coupling.[1]

Troubleshooting & QC

IssueProbable CauseSolution
Precipitate visible Concentration too high or pH incorrect.[1]Add 10% Acetic Acid dropwise or dilute the stock.
Loss of activity Adsorption to plastic/glass.Ensure LoBind tubes are used. Add 0.1% BSA to working buffers.
Inconsistent IC50 Freeze-thaw degradation.Discard aliquots after one use. Do not re-freeze.
Low Solubility Hydrophobic aggregation.Use 10-25% DMSO (only if water fails) or sonicate gently.[1]

References

  • Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[1][7] British Journal of Pharmacology, 129(6), 1183–1193.[1]

  • Tocris Bioscience. [Nphe1]Nociceptin(1-13)NH2 Product Information & Solubility Guide. Tocris.com.

  • Guerrini, R., et al. (1997). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide.[1][8] Journal of Medicinal Chemistry, 40(12), 1789-1793.[1]

  • GenScript. Peptide Solubility Guidelines. GenScript.com.

Sources

Application Note: Morris Water Maze Protocol with [Nphe1]nociceptin(1-13)NH2

[1][2][3][4][5]

Title: Reversal of Spatial Memory Deficits: A Validated Morris Water Maze Protocol Utilizing the NOP Receptor Antagonist [Nphe1]nociceptin(1-13)NH2.[1][2][3][4][5]

Abstract & Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) system plays a complex role in the modulation of learning and memory.[6] Activation of hippocampal NOP receptors by endogenous Nociceptin typically suppresses cholinergic transmission, resulting in spatial memory impairment.[4] Consequently, selective NOP receptor antagonists have emerged as promising cognitive enhancers.

[Nphe1]nociceptin(1-13)NH2 is a selective, competitive antagonist of the NOP receptor. Unlike non-peptide small molecules, this peptide analog mimics the N-terminal structure of the endogenous ligand but lacks intrinsic efficacy, effectively blocking the receptor without activating G-protein signaling.

This application note details a rigorous protocol for assessing the cognitive-enhancing properties of [Nphe1]nociceptin(1-13)NH2 using the Morris Water Maze (MWM). Special emphasis is placed on Intracerebroventricular (ICV) administration, as the peptide does not readily cross the blood-brain barrier (BBB) in sufficient quantities for behavioral modulation via systemic routes.

Pharmacological Mechanism & Rationale[4][7]

To design a robust experiment, one must understand the cellular cascade being manipulated. NOP receptors are G-protein coupled receptors (Gi/o).[4] Their activation inhibits adenylyl cyclase, activates K+ channels, and inhibits voltage-gated Ca2+ channels, leading to a suppression of neurotransmitter release (specifically Acetylcholine and Glutamate in the hippocampus).

Experimental Hypothesis: Pre-treatment with [Nphe1]nociceptin(1-13)NH2 will prevent N/OFQ-induced inhibition of Long-Term Potentiation (LTP), thereby preserving or enhancing spatial acquisition and retrieval.

Figure 1: NOP Signaling and Antagonism Pathway

NOP_PathwayNociceptinEndogenous Nociceptin(N/OFQ)NOPNOP Receptor(GPCR)Nociceptin->NOP ActivatesAntagonist[Nphe1]nociceptin(1-13)NH2(Antagonist)Antagonist->NOP BlocksRescueRestored MemoryFunctionAntagonist->Rescue ResultGiGi/o ProteinActivationNOP->Gi Signal TransductionACAdenylyl Cyclase(Inhibition)Gi->AC DownstreamCaCa2+ Influx(Inhibition)Gi->Ca DownstreamAChAcetylcholine/GlutamateRelease (Hippocampus)AC->ACh SuppressesCa->ACh SuppressesMemorySpatial MemoryImpairmentACh->Memory Low Levels

Caption: Mechanism of Action. The antagonist blocks the NOP receptor, preventing Gi/o-mediated suppression of cholinergic transmission, thereby rescuing memory function.[4]

Pre-Experimental Preparation[3]

Compound Handling
  • Peptide: [Nphe1]nociceptin(1-13)NH2 (Lyophilized powder).

  • Storage: -20°C or -80°C. Desiccate before opening to prevent hygroscopic degradation.

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline (0.9%).

  • Reconstitution: Dissolve fresh daily. Peptides in solution are unstable.

  • Dose Range (Rat ICV): 1 nmol – 50 nmol per animal.

    • Note: 1-10 nmol is typically sufficient to block exogenous Nociceptin. Higher doses (up to 50 nmol) may be required to observe effects on basal memory depending on stress levels.

Surgical Cannulation (ICV)

Since this is a peptide study, systemic injection (IP/SC) is not recommended due to enzymatic degradation and poor BBB penetration.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Stereotaxic Coordinates (Rat): Target the lateral ventricle.

    • AP: -0.8 mm (from Bregma)

    • ML: ±1.5 mm

    • DV: -3.5 mm (from dura)

  • Guide Cannula: Implant a 22G guide cannula; secure with dental cement.

  • Recovery: Allow 5–7 days post-surgery recovery before behavioral training.

Morris Water Maze Protocol[1][2][3][4][5][8][9][10][11][12][13]

This protocol uses a Hidden Platform Acquisition followed by a Probe Trial .[1]

Apparatus Settings
  • Pool: Circular, 1.5m – 1.8m diameter.

  • Water: Opaque (white non-toxic paint or milk), maintained strictly at 25°C ± 1°C .

    • Critical: NOP signaling is stress-sensitive. Cold water stress can induce hypothermia and confound results by altering motor function.

  • Visual Cues: High-contrast geometric shapes placed on walls (North, South, East, West).

Experimental Timeline
Figure 2: Experimental Workflow

Workflowcluster_0Preparation Phasecluster_1Acquisition Phase (Days 1-5)cluster_2Test Phase (Day 6)SurgeryICV Cannulation(Day -7)RecoveryRecovery & Handling(Days -6 to -1)Surgery->RecoveryInjectICV Injection(-20 min)Recovery->InjectTrainTraining Trials(4 per day)Inject->TrainTrain->InjectNext DayProbeProbe Trial(No Platform)Train->Probe24h Post-Last TrialSacrificeHistology(Verify Cannula)Probe->Sacrifice

Caption: Workflow timeline. ICV injection must occur 15-20 minutes prior to daily training to ensure peak receptor occupancy during acquisition.

Detailed Step-by-Step Procedure
Phase 1: Acquisition (Learning) - Days 1 to 5
  • Drug Administration:

    • Inject [Nphe1]nociceptin(1-13)NH2 (e.g., 10 nmol/5µL) or Vehicle (5µL aCSF) via an internal injector extending 1mm beyond the guide cannula.

    • Rate: 1 µL/min. Leave injector in place for 1 min to prevent backflow.

    • Wait Time: Return animal to home cage for 20 minutes before the first swim.

  • Trials:

    • 4 trials per day.

    • Start positions: Randomized (N, S, E, W) but never the quadrant containing the platform.

    • Maximum Swim Time: 60 seconds.

    • Guidance: If the rat fails to find the platform in 60s, gently guide it to the platform.

    • Inter-trial Interval (ITI): Rat remains on the platform for 15 seconds. Then, place in a holding cage (under a heat lamp) for 30-60 seconds before the next trial.

Phase 2: Probe Trial (Memory Retrieval) - Day 6
  • Setup: Remove the platform.

  • Procedure:

    • Place the rat in the quadrant opposite to the target quadrant.

    • Allow free swimming for 60 seconds.

    • No Drug: Typically, the probe trial is conducted drug-free to test consolidated memory, unless the specific hypothesis concerns retrieval mechanisms.

Data Analysis & Interpretation

Quantitative analysis should be performed using video-tracking software (e.g., EthoVision, ANY-maze).

Key Parameters
ParameterDefinitionBiological Significance
Escape Latency Time (s) to find the platform.[7][8]Primary measure of learning. Should decrease over days.
Path Length Total distance (cm) swam.CRITICAL: Distinguishes memory from motor deficits.[1] If Latency is high but Path Length is normal, the rat swam slowly (motor issue), not necessarily a memory issue.
Swim Speed Velocity (cm/s).Controls for sedative/stimulant effects of the NOP ligand.
Thigmotaxis % Time spent in outer 10% of pool.Measure of anxiety.[3] High anxiety confounds spatial strategy.
Quadrant Dwell Time % Time in Target vs. Opposite Quadrant (Probe).Measure of memory retention.[3][9][10][11]
Expected Results
  • Vehicle + Nociceptin (Agonist): High latency, no quadrant preference (Amnesic effect).

  • [Nphe1]nociceptin(1-13)NH2 + Nociceptin: Low latency, strong target quadrant preference (Reversal of amnesia).

  • [Nphe1]nociceptin(1-13)NH2 Alone: Performance similar to or slightly better than Vehicle (depending on basal stress levels).

Troubleshooting & Validation

  • Issue: Floating (Passive Strategy).

    • Cause: Water too cold or dose too high (sedation).

    • Fix: Check temp (25°C). Analyze swim speed. If speed < 15 cm/s significantly, the dose is sedative.

  • Issue: No Learning in Controls.

    • Cause: Cues not visible or platform too deep.

    • Fix: Ensure high-contrast cues are large. Platform should be 1-1.5 cm below surface.

  • Validation:

    • Always verify cannula placement post-mortem using methylene blue dye injection. Exclude animals with misplaced cannulas.

References

  • Calo', G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[12] British Journal of Pharmacology, 129(6), 1183-1193.

  • Redrobe, J. P., et al. (2000). [Nphe1]nociceptin(1-13)NH2, a nociceptin receptor antagonist, reverses nociceptin-induced spatial memory impairments in the Morris water maze task in rats.[5] British Journal of Pharmacology, 131(7), 1379-1384.

  • Hiramatsu, M., & Inoue, K. (2000). Improvement by nociceptin/orphanin FQ of scopolamine-induced impairment of learning and memory in mice. European Journal of Pharmacology, 395(2), 149-156.

  • Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47-60.

  • Sandin, J., et al. (1997). Nociceptin/orphanin FQ microinjected into hippocampus impairs spatial learning in rats. European Journal of Neuroscience, 9(1), 194-197.

Troubleshooting & Optimization

improving [Nphe1]nociceptin(1-13)NH2 solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Mechanistic Insight: The "Nphe" Paradox

To solve the solubility issues with [Nphe¹]nociceptin(1-13)NH₂ , you must first understand its molecular architecture. This molecule is not a standard peptide; it is a cationic amphipathic hybrid .

The Structural Challenge
  • The "Nphe" Modification: The N-terminal Phenylalanine (Phe) of the native nociceptin sequence has been replaced by N-benzylglycine (Nphe). This is a peptoid residue.[1] Unlike standard amino acids where the side chain attaches to the

    
    -carbon, the benzyl group here is attached to the backbone nitrogen. This increases conformational flexibility but creates a highly lipophilic "head" group.
    
  • The Basic Tail: The C-terminal sequence (residues 6-13: -Arg-Lys-Ser-Ala-Arg-Lys-NH₂) is densely populated with positively charged residues.

  • The Conflict: In neutral aqueous buffers (like PBS), the hydrophobic N-terminal heads cluster together to escape water, while the positively charged tails repel each other. If the ionic strength is high (e.g., 150mM NaCl), the salt shields the charges, reducing repulsion and allowing the hydrophobic heads to drive catastrophic aggregation (precipitation).

Key Takeaway: Never introduce this peptide directly into high-salt buffers (PBS, DMEM, Krebs). You must establish a "solvation shell" using organic cosolvents or acidic conditions first.

Reconstitution Decision Matrix

Use the following logic flow to determine the optimal reconstitution strategy for your specific assay.

ReconstitutionStrategy Start Lyophilized [Nphe1]nociceptin(1-13)NH2 AssayType What is your downstream assay? Start->AssayType InVivo In Vivo / Tissue Bath (Organic Sensitive) AssayType->InVivo Strict aqueous req. CellCulture Cell Culture / Binding (Tolerates <1% DMSO) AssayType->CellCulture Standard ProtocolA PROTOCOL A: Acidic Aqueous Stock (0.01 M Acetic Acid) InVivo->ProtocolA ProtocolB PROTOCOL B: Organic Stock (100% DMSO or ACN) CellCulture->ProtocolB Check Visual Check: Clear Solution? ProtocolA->Check ProtocolB->Check Dilution Dilute into Assay Buffer (Rapid Vortexing) Check->Dilution Yes Rescue Rescue: Add 10% Acetonitrile dropwise Check->Rescue No (Cloudy)

Figure 1: Decision tree for selecting the appropriate solvent system based on downstream experimental constraints.

Detailed Protocols

Protocol A: The "Organic-Free" Method (Acidic Solubilization)

Best for: Isolated tissue baths (organ bath), in vivo microinjection, or assays where DMSO interferes with receptor kinetics.

The Logic: This peptide is highly basic (pI > 10). Lowering the pH ensures full protonation of the N-terminus and side chains, maximizing electrostatic repulsion to prevent aggregation.

  • Preparation: Prepare 0.01 M Acetic Acid (or 0.1% Acetic Acid) in sterile, endotoxin-free water.

  • Reconstitution: Add the acetic acid solution to the peptide vial to achieve a master stock concentration of 1 mM (approx. 1.4 mg/mL).

    • Note: Do not attempt higher concentrations (>5 mM) in aqueous buffers.

  • Dissolution: Vortex moderately for 30 seconds. Sonication is rarely needed if pH is acidic.

  • Storage: Aliquot immediately into polypropylene LoBind tubes . Flash freeze in liquid nitrogen and store at -80°C.

  • Usage: When adding to the organ bath (e.g., Krebs solution), the small volume of acetic acid will be instantly buffered by the bulk physiological salts.

Protocol B: The "Golden Standard" (DMSO/Acetonitrile)

Best for: Receptor binding assays, HTS screening, and general cell culture.

The Logic: Organic solvents solvate the hydrophobic N-benzyl group effectively, breaking intermolecular hydrophobic bonds.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or 25% Acetonitrile (ACN) in water.

  • Reconstitution: Dissolve the peptide to 5 mM or 10 mM in 100% DMSO.

    • Visual Check: The solution should be crystal clear. If gel-like particles appear, sonicate for 10 seconds.

  • Dilution (The Critical Step):

    • Dilute the stock at least 1:1000 into your assay buffer to avoid solvent toxicity (final DMSO < 0.1%).

    • Technique: Place your assay buffer in a tube and vortex while adding the peptide stock dropwise. This prevents local high concentrations that trigger precipitation.

Data & Chemical Properties

Table 1: Physicochemical Profile & Solubility Limits

PropertyValue / DescriptionImpact on Handling
Sequence [Nphe]-G-G-F-T-G-A-R-K-S-A-R-K-NH₂Nphe = Hydrophobic driver; C-term = Basic
Molecular Weight ~1381.6 g/mol -
Net Charge (pH 7.4) +4 to +5Cationic; adheres to glass/plastic.
Solubility (Water) Moderate (pH dependent)Good at pH < 5; Poor at pH 7.
Solubility (PBS) Poor High Risk: Precipitates immediately.
Solubility (DMSO) High (>10 mM)Recommended for master stocks.
Solubility (10% ACN) High (> 1 mg/mL)Good alternative to DMSO.

Troubleshooting & FAQs

Q1: I added PBS directly to the lyophilized powder and it turned cloudy. Can I save it?

  • Diagnosis: Salt shock. The counter-ions in PBS neutralized the peptide's charge shell, causing the hydrophobic N-termini to aggregate.

  • Rescue: Add glacial acetic acid dropwise until the solution clears (usually bringing the concentration to ~5-10% acetic acid). If that fails, add DMSO to a final concentration of 10-20%. Note that this "rescue" mixture may not be suitable for all cell assays due to the additives.

Q2: My dose-response curve is shifting to the right (lower potency than expected).

  • Cause: Adsorption. The highly positive charge of the Arg/Lys-rich tail makes this peptide stick aggressively to standard plastic and glass.

  • Solution:

    • Use LoBind / Low-Retention pipette tips and tubes.

    • Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer before adding the peptide. The BSA coats the plastic surfaces, preventing peptide loss.

Q3: Can I store the peptide in aqueous solution at 4°C?

  • Answer: No. Aqueous peptide solutions are prone to oxidation (Met residues, though not present here, others can degrade) and adsorption over time. Always store as lyophilized powder or as frozen aliquots in DMSO at -80°C. Avoid freeze-thaw cycles.

Q4: Why does the literature mention "Nphe" prevents degradation?

  • Insight: The N-benzylglycine (Nphe) modification is a non-natural residue.[2] Peptidases (enzymes that chop up peptides) generally require a natural

    
    -amino acid at the N-terminus to recognize and cleave the bond. The Nphe modification sterically hinders aminopeptidases, significantly increasing the half-life of the antagonist in biological systems compared to native nociceptin [1, 2].
    

References

  • Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[3][4][5] British Journal of Pharmacology, 129(6), 1183–1193.

  • Guerrini, R., et al. (2000). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 43(15), 2805–2813.

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Technical Support Resources.

Sources

[Nphe1]nociceptin(1-13)NH2 stability in solution and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Stability, Reconstitution, and Storage Protocols for [Nphe1]nociceptin(1-13)NH2 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The Molecule at a Glance

Welcome to the technical support hub for [Nphe1]nociceptin(1-13)NH2 . You are likely working with this compound because it is a highly selective, competitive antagonist for the NOP receptor (nociceptin/orphanin FQ peptide receptor).[1]

Technical Identity:

  • Sequence: Nphe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2[1]

  • Modification: The N-terminal Phenylalanine is replaced by

    
    -benzylglycine  (Nphe).[1] This modification is critical; it hinders aminopeptidase degradation, significantly extending biological half-life compared to the native peptide.[1]
    
  • Key Characteristic: The peptide is cationic (due to Arg/Lys residues) and possesses hydrophobic domains (Nphe, Phe).[1] This duality makes it prone to two specific failure modes: adsorption to plasticware and aggregation at neutral pH .

Part 1: Critical Storage Protocols ("The Golden Rules")

Failure to observe these rules is the #1 cause of "loss of activity" reported by users.

1. Lyophilized Powder (Arrival & Long-Term)
  • Condition: Desiccated at -20°C (or -80°C for >1 year).

  • The "Warm-Up" Rule: Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes inside the desiccator.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide. This hydrolysis can cleave the amide bond or cause racemization.

2. Solubilized Stock Solutions
  • Stability: Aqueous solutions are unstable. Do not store at 4°C for more than 24 hours.

  • Freeze-Thaw: Strictly avoid.[1] Aliquot immediately after reconstitution.

  • Container: Use Protein LoBind® tubes or Silanized Glass .

    • Why? Standard polypropylene tubes can adsorb up to 20-30% of this peptide at nanomolar concentrations due to its cationic nature interacting with the negative charge of the plastic surface [1].

Part 2: Reconstitution & Handling Workflow

Follow this specific workflow to ensure maximum recovery and receptor binding affinity.

Step-by-Step Solubilization Protocol

Materials Needed:

  • Sterile Water (HPLC Grade) or 0.1 M Acetic Acid[1]

  • Acetonitrile (ACN) - Optional for high concentration stocks[1]

  • Protein LoBind Tubes[1][2]

Protocol:

  • Solvent Selection:

    • For Stock (>1 mg/mL): Dissolve in 10-20% Acetonitrile/Water or 0.01 M Acetic Acid .[1] The acidic environment protonates the basic residues (Arg, Lys), repelling the molecules from each other and preventing aggregation.

    • For Immediate Assay Use: Sterile distilled water is acceptable if concentration is <0.5 mg/mL.

  • Dissolution:

    • Add solvent to the vial.

    • Vortex gently (10-15 seconds).[1] Do not sonicate excessively, as heat degrades the peptide.

    • Verify the solution is clear. If cloudy, add dropwise Acetic Acid (10%) until clear.[1]

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 10 µL or 50 µL).

    • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

    • Store at -80°C.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points in the handling of [Nphe1]nociceptin(1-13)NH2 to prevent degradation and adsorption.

ReconstitutionWorkflow Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Desiccated, 60 mins) Start->Equilibrate Open Open Vial Equilibrate->Open SolventChoice Select Solvent Open->SolventChoice PathA Stock Solution (>1 mg/mL) Use 10-20% ACN or 0.01 M Acetic Acid SolventChoice->PathA High Conc. PathB Assay Solution (<0.5 mg/mL) Sterile Water or Saline SolventChoice->PathB Direct Use Dissolve Vortex Gently (Check Clarity) PathA->Dissolve PathB->Dissolve Aliquot Aliquot into LoBind Tubes Dissolve->Aliquot Freeze Flash Freeze (Liq N2) Aliquot->Freeze Store Store at -80°C (Use within 3 months) Freeze->Store

Caption: Workflow for the reconstitution and storage of [Nphe1]nociceptin(1-13)NH2, highlighting solvent selection based on concentration.

Part 4: Troubleshooting & FAQs (The Help Desk)

Ticket #001: "The peptide precipitated when I added PBS."

  • Diagnosis: Isoelectric aggregation.

  • Explanation: [Nphe1]nociceptin(1-13)NH2 is highly basic. Phosphate Buffered Saline (PBS) at pH 7.4 can sometimes reduce the solubility of the peptide if the concentration is high, as the salts shield the charges that keep the peptide in solution.

  • Solution: Dissolve the peptide in water or 0.01 M acetic acid first to create a concentrated stock. Only introduce PBS at the final dilution step (1:100 or greater) immediately before the assay.

Ticket #002: "My EC50/IC50 values are shifting (low potency)."

  • Diagnosis: Adsorption Loss.[3]

  • Explanation: You likely used standard polypropylene tubes or reservoir troughs. At nanomolar concentrations, the peptide adheres to the walls, reducing the effective concentration delivered to the cells.

  • Solution: Switch to Protein LoBind tubes. If using automated liquid handlers, ensure tips are "low retention" or pre-coat plasticware with 0.1% BSA (if compatible with your assay).[1]

Ticket #003: "Can I use DMSO instead of Acetonitrile?"

  • Diagnosis: Solvent Compatibility.

  • Explanation: Yes, DMSO is an excellent solvent for hydrophobic peptides. However, DMSO is difficult to remove if you need to lyophilize again, and it can be cytotoxic to sensitive cell lines even at low percentages.

  • Solution: Acetonitrile (10-20%) is preferred because it is volatile and easily removed.[1] If you must use DMSO, keep the final concentration in the well below 0.1%.

Ticket #004: "Is the peptide stable in cell culture media?"

  • Diagnosis: Enzymatic Degradation.

  • Explanation: While the [Nphe1] modification protects the N-terminus, the peptide is still susceptible to other proteases in serum-containing media (e.g., FBS).[1]

  • Solution: Use heat-inactivated serum or serum-free media during the short incubation periods of the assay to minimize degradation.[1]

Summary of Physicochemical Properties
PropertyValue / Description
Molecular Weight ~1381.6 Da
Solubility Soluble to 1 mg/mL in 10% Acetonitrile or Water
Isoelectric Point (pI) ~12 (Predicted due to Arg/Lys content)
Net Charge (pH 7) Positive (Cationic)
Appearance White lyophilized solid
Receptor Selectivity NOP Receptor (Antagonist)
References
  • Calo', G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[1][4][5][6] British Journal of Pharmacology, 129(6), 1183–1193.[1]

  • Guerrini, R., et al. (1998). A new selective antagonist of the nociceptin receptor.[7][4][5] British Journal of Pharmacology, 123(2), 163–165.[1][5]

  • Tocris Bioscience. [Nphe1]Nociceptin(1-13)NH2 Technical Data Sheet.

  • Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry, 414(1), 38-46.[1] (General reference on peptide adsorption).

Sources

troubleshooting off-target effects of [Nphe1]nociceptin(1-13)NH2

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Experimental Optimization Guide

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Off-Target Effects & Experimental Artifacts Molecule: [Nphe1]nociceptin(1-13)NH2 (Peptide NOP Receptor Antagonist)

Introduction: The "Pure" Antagonist Paradox

Welcome to the technical support hub for [Nphe1]nociceptin(1-13)NH2 . As a researcher, you likely selected this compound because it was the first identified pure, competitive antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, distinct from earlier analogues like


 which suffered from residual partial agonism.

However, "pure" in pharmacology is context-dependent. Users frequently report anomalous data—unexpected agonist activity, loss of potency, or opioid-like side effects. This guide deconstructs those issues, distinguishing between true off-target pharmacology and experimental artifacts.

Module 1: Differentiating NOP Antagonism from Opioid Cross-Reactivity

The Issue

You observe effects that mimic classical opioid activity (e.g., analgesia that shouldn't be there, or inhibition of cAMP in the absence of an agonist), leading to concerns that [Nphe1]nociceptin(1-13)NH2 is binding to Mu (MOP), Delta (DOP), or Kappa (KOP) receptors.

The Mechanism

While [Nphe1]nociceptin(1-13)NH2 is highly selective (


 at NOP), selectivity is a window, not a wall. At high concentrations (>10 µM), the selectivity window closes, and low-affinity binding to classical opioid receptors can occur. Furthermore, unlike small molecule antagonists (e.g., J-113397), peptides are conformationally flexible and can adopt transient shapes that fit other pockets.
Diagnostic Protocol: The Naloxone "Litmus Test"

To confirm if your observed effect is NOP-mediated or an off-target opioid effect, you must use a differential blockade strategy.

Step-by-Step Validation:

  • Establish Baseline: Record the response to [Nphe1]nociceptin(1-13)NH2 alone.

  • The Naloxone Challenge: Pre-treat the system with Naloxone (1-10 µM) .

    • Note: Naloxone has high affinity for MOP/DOP/KOP but negligible affinity for NOP (

      
       nM).
      
  • The J-113397 Cross-Check: In a separate arm, use a structurally distinct non-peptide NOP antagonist like J-113397 (0.1 µM) .

Interpretation Table:

ObservationNaloxone Pre-treatmentJ-113397 Pre-treatmentConclusion
Effect Blocked YesNoOff-Target: Mediated by MOP/DOP/KOP.
Effect Persists NoNoUnknown: Non-specific / Non-receptor mechanism.
Effect Blocked NoYesOn-Target: True NOP receptor mediation.
Visual Logic: Selectivity Decision Tree

SelectivityLogic Start Observed Effect with [Nphe1]NC(1-13)NH2 Naloxone Apply Naloxone (10 µM) Start->Naloxone Block Effect is BLOCKED Naloxone->Block Yes NoBlock Effect PERSISTS Naloxone->NoBlock No OffTarget OFF-TARGET (MOP/DOP/KOP mediated) Block->OffTarget NextStep Apply Non-Peptide NOP Antagonist (J-113397) NoBlock->NextStep Valid VALID NOP EFFECT (True Antagonism) NextStep->Valid Blocked Artifact NON-SPECIFIC ARTIFACT (Check pH, Toxicity) NextStep->Artifact Not Blocked

Figure 1: Decision matrix for distinguishing true NOP receptor activity from opioid off-target effects.

Module 2: The "Phantom Agonist" Artifact

The Issue

In functional assays (GTP


S or cAMP), [Nphe1]nociceptin(1-13)NH2 appears to activate the receptor (partial agonism) rather than block it, contradicting its classification as a pure antagonist.[1]
The Causality
  • High Receptor Reserve: In overexpression systems (e.g., CHO cells with high receptor density), "silent" antagonists can display intrinsic activity if the system is hypersensitive.

  • Peptidase Degradation: The peptide can degrade into smaller fragments. While the N-terminal modification protects it partially, C-terminal degradation can generate fragments that behave unpredictably.

  • Assay Interference: High concentrations of peptide can interfere with FRET/TR-FRET readouts physically (quenching) rather than biologically.

Troubleshooting Guide: Schild Analysis

Do not rely on a single-point inhibition assay. You must demonstrate competitive antagonism .

Protocol:

  • Generate a full dose-response curve for the native agonist Nociceptin/Orphanin FQ (N/OFQ) .

  • Repeat the curve in the presence of fixed concentrations of [Nphe1]nociceptin(1-13)NH2 (e.g., 10 nM, 100 nM, 1 µM).

  • Success Criteria:

    • Rightward shift of the agonist curve.[2]

    • No suppression of the maximal response (

      
      ).
      
    • Schild Slope should be close to 1.0.

Data Interpretation:

ParameterResultDiagnosis
Curve Shift Parallel RightwardCompetitive Antagonist (Clean)

DecreasedNon-competitive / Allosteric / Toxic
Baseline ElevatedPartial Agonist Activity (Artifact or Overexpression)

Module 3: Peptide Stability & Handling

The Issue

"My


 values shift drastically between experiments," or "The compound works in acute slices but fails in long-term incubations."
Technical Insight

[Nphe1]nociceptin(1-13)NH2 is a peptide.[3][4][1][2][5][6][7][8][9][10][11] Unlike small molecules (SB-612111), it suffers from:

  • Adsorption: It is "sticky" and binds to plasticware, effectively lowering the concentration in your well.

  • Enzymatic Cleavage: Even with the N-benzylglycine (Nphe) modification, it is not immune to all peptidases.

Handling Checklist (Self-Validating System)
  • Solvent: Dissolve stock in water or saline. Avoid DMSO if possible, or keep <0.1%.

  • Plasticware: Use Low-Protein Binding tubes (siliconized) for all dilutions.

    • Validation: Measure concentration via HPLC before and after 2-hour incubation in your plasticware.

  • Carrier Protein: Always include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a sacrificial surface blocker.

  • Storage: Aliquot immediately. Do not freeze-thaw more than once. Store at -20°C or -80°C.

Module 4: Summary of Affinity Data

Use this table to benchmark your results. If your


 deviates significantly, check your assay conditions (Module 3).
Receptor

(Affinity)
Selectivity Ratio (vs NOP)Source
NOP (ORL1) 8.4 -Calo et al., 2000
MOP (Mu) < 6.0> 100-foldCalo et al., 2000
KOP (Kappa) < 6.0> 100-foldCalo et al., 2000
DOP (Delta) < 6.0> 100-foldCalo et al., 2000

Note: Affinity values are derived from displacement of


 in CHO cells.

References

  • Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[4][7][11] British Journal of Pharmacology, 129(6), 1183–1193.

  • IUPHAR/BPS Guide to Pharmacology. Nociceptin receptor antagonists.

  • Bigoni, R., et al. (2000). Characterization of nociceptin receptors in the mouse isolated colon. Naunyn-Schmiedeberg's Archives of Pharmacology, 361, 565–568.

  • Tocris Bioscience. Product Information: [Nphe1]Nociceptin(1-13)NH2.[1][6]

Sources

minimizing non-specific binding of [Nphe1]nociceptin(1-13)NH2

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Minimizing Non-Specific Binding (NSB) of [Nphe¹]nociceptin(1-13)NH₂

Executive Summary

[Nphe¹]nociceptin(1-13)NH₂ is a selective, competitive antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor.[1][2][3][4] While it exhibits high affinity (


) and selectivity, its physicochemical properties—specifically the combination of a hydrophobic N-terminal peptoid residue (

-benzylglycine) and a highly basic C-terminal domain—create a "perfect storm" for non-specific binding (NSB).[2]

This guide provides a self-validating system to minimize NSB in radioligand binding and functional assays. The protocols below prioritize the maintenance of free ligand concentration to ensure accurate


 and 

determinations.

Part 1: The Physicochemical Challenge

To solve NSB, you must understand why the molecule sticks.

FeatureStructural CauseConsequenceMitigation Strategy
Basicity Arginine/Lysine rich core (Arg8, Lys9, Arg12, Lys13)Electrostatic attraction to negatively charged glass fibers and standard plastics.[2]Ionic Masking: Pre-treat filters with cationic polymers (PEI).[2][5]
Hydrophobicity

-benzylglycine (Nphe¹) residue
Adsorption to hydrophobic surfaces (polypropylene tips, polystyrene plates).[2]Surface Passivation: Use BSA/Gelatin carrier proteins and low-binding plastics.[2]
Peptidase Susceptibility Free N/C termini (though modified)Degradation leads to fragments that may exhibit different NSB profiles.[2][5]Enzyme Inhibition: Include a protease inhibitor cocktail.[2]

Part 2: Assay Buffer Engineering

The composition of your assay buffer is the primary defense against NSB. Do not use simple PBS or Tris-HCl without additives.[2]

Optimized Binding Buffer Formulation

Standard Volume: 500 mL

  • Base Buffer: 50 mM Tris-HCl, pH 7.4 (at 25°C).

  • Ionic Balance: 10 mM

    
     (Promotes receptor G-protein coupling stability).
    
  • NSB Blocking Agents (Critical):

    • BSA (Bovine Serum Albumin): 0.1% - 0.5% (w/v).[2] Note: Protease-free grade is essential to prevent ligand degradation.[2]

    • Bacitracin: 50 µg/mL (Peptidase inhibitor).[2][5]

  • Optional for High-Stickiness:

    • CHAPS: 0.05% (w/v) can be added if plastic adsorption remains high, though validate receptor integrity first.[2]

Technical Insight: BSA acts as a "sacrificial" protein, coating the hydrophobic sites on the plasticware so your specific peptide remains in solution.[5]

Part 3: Critical Material Selection & Preparation

Filtration Assay Setup (The "Harvester" Protocol)

If using a Brandel or Tomtec harvester, the filter choice is the most common source of high background.

  • Filter Type: Whatman GF/B (1.0 µm pore) or GF/C (1.2 µm pore) glass fiber filters.[2][5]

  • Pre-treatment (Mandatory): Soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (preferably 2-3 hours) at 4°C before harvesting.[2]

    • Mechanism:[3][6][7][8] PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, repelling the positively charged [Nphe¹]nociceptin(1-13)NH₂.[2]

Labware
  • Pipette Tips: Use "Low Retention" or siliconized tips.[2]

  • Dilution Plates: Use Polypropylene (PP) plates, specifically "Low-Binding" varieties.[2] Avoid Polystyrene (PS) for peptide dilutions.[2][5]

  • Glassware: If using glass tubes, they must be siliconized (e.g., Sigmacote treated) to prevent electrostatic binding.[2]

Part 4: Troubleshooting Workflow

The following diagram outlines the logical pathway to diagnose and resolve high NSB or low potency issues.

NSB_Troubleshooting Start Problem: High Background or Low Potency Check_NSB_Ratio Step 1: Calculate Total/NSB Ratio (Acceptable: > 5:1) Start->Check_NSB_Ratio Filter_Binding Is NSB on Filter > 10% of Total? Check_NSB_Ratio->Filter_Binding High Background Plastic_Loss Is Free Ligand Depleted? Check_NSB_Ratio->Plastic_Loss Right-shifted Ki Action_PEI Increase PEI soak time (2h+) Add 0.1% BSA to Wash Buffer Filter_Binding->Action_PEI Yes Wash_Step Optimize Wash Protocol (Ice-cold Tris, <10 sec) Filter_Binding->Wash_Step No Action_Coat Switch to Low-Bind Plastics Increase Buffer BSA to 0.5% Plastic_Loss->Action_Coat Validation Re-run Saturation Isotherm Action_PEI->Validation Action_Coat->Validation Wash_Step->Validation

Caption: Logic flow for diagnosing non-specific binding sources. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am performing a competition assay using [Nphe¹]nociceptin(1-13)NH₂ as the cold competitor. My IC50 is higher (weaker) than the literature value (


 8.4). Why? 
A:  This is a classic sign of ligand depletion  due to adsorption. If your peptide sticks to the walls of your serial dilution plate, the actual concentration added to the well is lower than calculated.
  • Fix: Ensure 0.1% BSA is present in the dilution buffer, not just the assay buffer. Use low-binding polypropylene tubes.[2]

Q2: Can I use gelatin instead of BSA? A: Yes, 0.1% Gelatin is a viable alternative if BSA interferes with your specific detection method. However, BSA is generally preferred for nociceptin assays due to better batch-to-batch consistency.[2]

Q3: My "Total Binding" signal is low, but NSB is also low. Is this an adsorption issue? A: Yes. If the peptide is hydrophobic (due to the Nphe group), it may aggregate or stick to the pipette tip before reaching the assay plate.

  • Fix: Dissolve the stock peptide in a solvent that maintains solubility (e.g., water with minimal acetonitrile, if compatible) and ensure immediate mixing into BSA-containing buffer.

Q4: What defines "Non-Specific Binding" in this assay? A: NSB should be defined using a high concentration (1–10 µM) of the native Nociceptin/Orphanin FQ peptide or a known high-affinity antagonist like J-113397.[2] Do not use Naloxone, as [Nphe¹]nociceptin(1-13)NH₂ is selective for NOP and Naloxone has negligible affinity for NOP at standard concentrations.[2]

References

  • Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[2][9] British Journal of Pharmacology, 129(6), 1183–1193.[2] Link

  • Bigoni, R., et al. (2002). Characterization of the specific binding of [3H]-UFP-101 to the recombinant human nociceptin/orphanin FQ receptor.[2] European Journal of Pharmacology, 450(3), 227-233.[2] (Demonstrates PEI/BSA protocols for NOP ligands).

  • Guerrini, R., et al. (1998). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide.[2] Journal of Medicinal Chemistry, 41(17), 3360-3366.[2] Link

Sources

how to prevent degradation of peptide antagonists in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Peptide Antagonists in Experiments

Ticket ID: #PEP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist (Bio-Organic Chemistry Division)

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. If you are reading this, you likely suspect that your peptide antagonist is losing potency, precipitating, or behaving inconsistently. You are not alone. Peptides are thermodynamically unstable intermediates between small molecules and proteins. They lack the tertiary structure that protects proteins and the chemical simplicity of small molecules.

This guide is not a generic list of tips; it is a root-cause analysis system designed to isolate where your experimental workflow is chemically compromising your peptide.

Module 1: Storage & Reconstitution (The "Cold Chain")

Core Concept: The majority of peptide degradation occurs during the transition from lyophilized powder to solution, not during long-term storage.

The Degradation Matrix

Before handling, understand the enemy. This diagram maps the chemical vulnerabilities of your specific sequence.

PeptideDegradation Peptide Peptide Antagonist Hydrolysis Hydrolysis (Asp-Pro cleavage) Peptide->Hydrolysis Moisture + Acidic pH Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Air Exposure + Freeze/Thaw Aggregation Aggregation (Beta-sheet formation) Peptide->Aggregation High Conc. + Neutral pH Adsorption Surface Adsorption (Plastic/Glass) Peptide->Adsorption Low Conc. + Standard Plastics

Figure 1: Critical degradation pathways.[1] Note that Asp-Pro bonds are particularly susceptible to acid-catalyzed hydrolysis [1].

Protocol 1.0: The "Zero-Moisture" Reconstitution

Objective: Prevent hydrolysis and oxidation during the critical solubilization phase.

  • Equilibration (Critical): Remove the lyophilized vial from the freezer (-20°C or -80°C). Do not open it. Let it sit at room temperature for at least 60 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide powder. This water initiates hydrolysis immediately upon storage [2].

  • Solvent Selection:

    • Hydrophobic Peptides: Dissolve in a small volume of 100% DMSO or DMF first.

    • Basic Peptides (Arg/Lys rich): Use 10% Acetic Acid.

    • Acidic Peptides (Asp/Glu rich): Use 0.1% Ammonium Hydroxide.

    • Note: Never dissolve directly in PBS or cell culture media. The salts can cause immediate precipitation (salting out) before the peptide is fully solvated.

  • Aliquot Immediately: Never store a "working stock" at 4°C. Create single-use aliquots.

  • Inert Gas Overlay: If your peptide contains Cysteine (C), Methionine (M), or Tryptophan (W), gently blow Argon or Nitrogen gas into the vial before capping to displace oxygen.

Module 2: The "Sticky Tube" Problem (Adsorption)

Core Concept: Peptides are amphipathic and will adhere to standard polypropylene and glass. At low concentrations (<100 nM), you may lose up to 80% of your peptide to the tube wall before it ever reaches the cell [3].

Data: Adsorption Loss in Standard vs. Treated Labware
Initial ConcentrationStandard Polypropylene Loss (%)LoBind/Low-Retention Loss (%)Glass Vial Loss (%)
1 µM < 5%< 1%10-15%
100 nM 15-25%< 5%30-40%
1 nM 60-80% 10-15%> 90%
Troubleshooting Adsorption
  • The "Carrier" Strategy: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to your dilution buffer. The albumin coats the plastic surface, occupying the binding sites so your peptide remains in solution.

  • The Material Switch: If BSA interferes with your assay, you must use "LoBind" (protein-resistant) tubes and pipette tips.

  • The Serial Dilution Rule: Never perform serial dilutions in the range of your IC50 using standard plastics. Perform dilutions at 100x concentration and do the final dilution directly in the assay plate.

Module 3: In Vitro Stability (The Serum Trap)

Core Concept: Serum (FBS/FCS) is a cocktail of peptidases. A peptide with a 24-hour stability in PBS may have a half-life of <10 minutes in 10% FBS [4].

Workflow: Stabilizing Peptides in Cell Culture

CellCultureStability Start Cell Culture Assay SerumChoice Serum Selection Start->SerumChoice HeatInactivation Heat Inactivation (56°C, 30 min) SerumChoice->HeatInactivation Standard Protocol SerumFree Serum-Free Media (Short durations <4h) SerumChoice->SerumFree Best for Signaling Assays Inhibitors Protease Inhibitor Cocktail (Caution: Toxicity) HeatInactivation->Inhibitors If degradation persists

Figure 2: Decision tree for minimizing proteolytic degradation in cell-based assays.

Protocol 3.0: Serum Management
  • Heat Inactivation: Incubate your FBS at 56°C for 30 minutes before adding to media. This denatures many complement proteins and some proteases, though not all.

  • Pulse-Treatment: Instead of a 24-hour incubation, consider if a 2-4 hour pulse in Opti-MEM (Reduced Serum) is sufficient to trigger the signaling pathway.

  • Replenishment: If a long incubation is required, replace the media containing the peptide every 4-6 hours to maintain the effective concentration.

Module 4: Chemical Modifications (Structural Integrity)

If your peptide fails despite proper handling, the sequence itself may be too labile. Consider these modifications for future synthesis orders:

  • N-Acetylation / C-Amidation: "Caps" the ends of the peptide. This mimics the native protein structure and blocks exopeptidases (enzymes that chew from the ends) [5].

  • D-Amino Acids: Substituting natural L-amino acids with D-isomers (especially at cleavage sites) renders the bond unrecognizable to proteases.

  • Cyclization: "Stapling" the peptide or forming a disulfide bridge reduces conformational flexibility, making it harder for proteases to access the backbone.

FAQ & Troubleshooting Matrix

Q: My peptide precipitated immediately upon adding PBS. Can I save it?

  • A: Likely not for quantitative work. You can try adding 10% Acetic Acid or Ammonium Hydroxide (depending on pI) to re-solubilize, but aggregation may be irreversible. For the next attempt, dissolve in DMSO first, then slowly add PBS while vortexing.

Q: The IC50 of my peptide shifted 10-fold compared to last month.

  • A: This is a classic sign of oxidation or aggregation .

    • Check: Did you freeze-thaw the stock vial?

    • Check: Does the peptide contain Met or Cys?

    • Action: Discard the aliquot. Thaw a fresh, single-use aliquot. If the issue persists, check the expiration of your peptide (usually 6-12 months in solution).

Q: Can I use a protease inhibitor cocktail in my cell assay?

  • A: Proceed with caution. Some inhibitors (e.g., PMSF) are toxic to cells or have short half-lives in media. Others may inhibit the very receptor processing you are studying. Always run a "Vehicle + Inhibitor" control to ensure the cocktail isn't affecting cell viability.

References
  • Manning, M. C., et al. (2010). "Stability of Protein Pharmaceuticals." Pharmaceutical Research. Link (Discusses Asp-Pro hydrolysis mechanisms).

  • Sigma-Aldrich Technical Guide. "Handling and Storage of Peptides." Link

  • Thermo Fisher Scientific. "Adsorption of Peptides to Plasticware." BioTechniques. Link

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability."[2][3][4] Current Pharmaceutical Design. Link

  • Creative Peptides. "Strategies for Improving Peptide Stability." Link

Sources

Technical Support Center: Systemic Application of Peptide NOP Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Systemic Delivery & Efficacy of Peptide NOP Antagonists Ticket Focus: Pharmacokinetics, BBB Permeability, and Selectivity

Mission Statement

You are encountering difficulties with the systemic application (IV, IP, SC) of peptide-based antagonists for the Nociceptin/Orphanin FQ Peptide (NOP) receptor. Unlike small molecules (e.g., SB-612111), peptides like UFP-101 face profound barriers regarding stability and central nervous system (CNS) entry. This guide provides diagnostic workflows to isolate whether your experimental failure is due to degradation , distribution , or receptor pharmacology .

Ticket #001: "No Behavioral Effect Observed After IV Injection"

User Report: "I administered UFP-101 intravenously (10 mg/kg) to assess antidepressant-like effects, but observed no significant difference from vehicle. The peptide works perfectly when injected intracerebroventricularly (ICV)."

Diagnosis: Blood-Brain Barrier (BBB) Exclusion. While UFP-101 is a potent antagonist (pA2 ~ 10.2), it is a polar tetra-branched peptide. The BBB endothelial cells prevent passive diffusion of such hydrophilic macromolecules. Your peptide is likely circulating peripherally and being cleared renally without engaging central NOP receptors.

Troubleshooting Workflow
  • Validate the Target with a Positive Control:

    • Before modifying the peptide, confirm the biological pathway is active using a BBB-penetrant small molecule antagonist.

    • Reagent:SB-612111 or J-113397 .

    • Action: Administer SB-612111 (10 mg/kg IP). If this elicits the behavioral response, your assay is valid; the issue is strictly peptide delivery.

  • Assess Peripheral vs. Central Action:

    • Perform the Tail Withdrawal Assay (spinal reflex).[1]

    • Protocol: Compare IV administration vs. Intrathecal (i.t.) administration.

    • Expected Result: UFP-101 should block N/OFQ-induced hyperalgesia via i.t.[1] but fail via IV.

  • Resolution Strategy: Chemical Modification or Vectorization:

    • Lipidization: Conjugate a fatty acid (e.g., palmitic acid) to the N-terminus.[2] This increases lipophilicity, allowing "flip-flop" transport across the endothelial membrane.

    • Cationic Shuttle Peptides: Conjugate the antagonist to a cell-penetrating peptide (CPP) like Tat or Penetratin .

    • Glycosylation: Adds stability and can exploit glucose transporters (GLUT1), though this often reduces receptor affinity.

Visualizing the Barrier

BBB_Transport Blood Systemic Circulation (Blood) Endothelium BBB Endothelial Cell (Tight Junctions) Blood->Endothelium Exposure Brain CNS Parenchyma (Target Site) UFP101 Native UFP-101 (Polar/Large) UFP101->Endothelium Blocked by Membrane Charge Lipid_UFP Lipidated UFP-101 (Amphiphilic) Lipid_UFP->Endothelium Membrane Insertion Lipid_UFP->Brain Flip-Flop Mechanism SmallMol SB-612111 (Lipophilic Small Mol) SmallMol->Endothelium Passive Diffusion SmallMol->Brain Entry

Caption: Comparative transport mechanisms. Native peptides (Yellow) are repelled by the BBB, while lipidated variants or small molecules (Blue) bypass the endothelial barrier.

Ticket #002: "Effect is Transient / Disappears within 20 Minutes"

User Report: "I see a brief antagonism of N/OFQ effects immediately after injection, but the window is too short for my chronic pain model."

Diagnosis: Rapid Proteolytic Degradation. Peptides containing natural L-amino acids are rapid substrates for plasma peptidases (e.g., aminopeptidase N, endopeptidase 24.11). The half-life (


) of native N/OFQ in plasma is < 5 minutes.
Diagnostic Protocol: Plasma Stability Assay
  • Incubation: Incubate 10 µM peptide in pooled human/rat plasma at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Stop reaction with 1% TFA/Acetonitrile.

  • Analysis: Quantify remaining parent peptide via LC-MS/MS.

Data Interpretation Table:

CompoundModificationsPlasma

(min)
BBB Permeability
N/OFQ (1-17) None (Native)< 5Negligible
[Nphe1]N/OFQ(1-13)NH2 N-benzyl (Antagonist)~ 10-15Low
UFP-101 [Nphe1, Arg14, Lys15]> 60Low
Cyclic Analogs Backbone Cyclization> 120Moderate
Resolution Strategy: Structural Hardening

To extend duration without losing affinity:

  • Retro-Inverso Strategy: Synthesize the peptide using D-amino acids in reverse sequence. This maintains side-chain topology for receptor binding but renders the peptide unrecognized by proteases.

  • C-Terminal Amidation: Protects against carboxypeptidases (already present in UFP-101).

  • Cyclization: Constraining the peptide backbone (e.g., disulfide bridges or lactam bonds) reduces conformational entropy and prevents protease access.

Ticket #003: "Unexpected Opioid Side Effects (Sedation/Respiratory Depression)"

User Report: "My antagonist is supposed to be NOP-selective, but high systemic doses are causing morphine-like side effects."

Diagnosis: Loss of Selectivity (MOP/KOP Cross-Reactivity). At high systemic concentrations required to force BBB entry, peptide antagonists may lose selectivity and bind to Mu (MOP) or Kappa (KOP) opioid receptors.

Troubleshooting Workflow
  • Selectivity Profiling (In Vitro): Run a competitive radioligand binding assay.

    • NOP: Displacement of

      
      .
      
    • MOP: Displacement of

      
      .
      
    • Result: Calculate the Selectivity Ratio (

      
       MOP / 
      
      
      
      NOP). A ratio < 100 indicates high risk of off-target effects in vivo.
  • In Vivo Antagonist Challenge:

    • Pre-treat animals with Naloxone (non-selective opioid antagonist) before administering your peptide.

    • Logic: Naloxone blocks MOP/KOP/DOP but does not bind NOP.

    • Outcome: If Naloxone blocks your peptide's effect, your peptide is acting via classical opioid receptors, not NOP.

Experimental Protocol: Ex Vivo Receptor Occupancy

Use this protocol to definitively prove your peptide reached the brain and bound the target.

Objective: Determine if systemic injection results in central receptor binding.

  • Administration: Inject peptide (IV/IP) at experimental dose.

  • Sacrifice: Decapitate animal at

    
     (e.g., 30 min). Rapidly remove brain.
    
  • Homogenization: Homogenize specific regions (cortex, hypothalamus) in ice-cold buffer.

  • Radioligand Binding:

    • Incubate homogenates with

      
       (0.5 nM).
      
    • Crucial Step: Do not wash extensively, as this may dissociate the bound antagonist if it has a fast off-rate.

  • Calculation:

    • Compare specific binding in treated vs. vehicle animals.

    • % Occupancy =

      
      
      
Logic Map: Systemic NOP Antagonist Failure Analysis

Failure_Analysis Start Issue: Systemic Peptide Fails Check_ICV Does it work ICV? Start->Check_ICV No_ICV Receptor Affinity Issue Check_ICV->No_ICV No Yes_ICV Delivery/Stability Issue Check_ICV->Yes_ICV Yes Check_Plasma Check Plasma Stability (LC-MS) Yes_ICV->Check_Plasma Unstable Diagnosis: Proteolysis Solution: D-AA, Cyclization Check_Plasma->Unstable Rapid Degradation Stable Diagnosis: BBB Impermeability Check_Plasma->Stable Intact Peptide Solution_BBB Solution: Lipidization, Vectorization, or Switch to Small Molecule Stable->Solution_BBB

Caption: Decision tree for isolating the cause of in vivo failure. Differentiates between pharmacodynamic (affinity) and pharmacokinetic (stability/transport) failures.

References
  • Calo, G., et al. (2002).[3] "Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111." British Journal of Pharmacology. Link

  • Calo, G., & Guerrini, R. (2013). "Structural modifications of the nociceptin/orphanin FQ peptide receptor agonist UFP-101." British Journal of Pharmacology. Link

  • Rizzi, A., et al. (2007).[3] "Nociceptin/orphanin FQ receptor antagonists: a review of their preclinical profile." Journal of Receptor, Ligand and Channel Research. Link

  • Kastin, A. J., & Pan, W. (2010). "Peptide transport across the blood-brain barrier."[4] Progress in Drug Research. Link

  • Guerrini, R., et al. (2009). "Address and message modifications of the NOP receptor antagonist UFP-101." Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Optimizing [Nphe¹]nociceptin(1-13)NH₂ Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Potency Paradox

The Issue: Researchers frequently report a discrepancy between the high binding affinity (


) of [Nphe¹]nociceptin(1-13)NH₂ and its relatively low functional potency (

) in functional assays (cAMP, GTP

S). Furthermore, its short duration of action in vivo can mimic "low potency" due to rapid clearance.

The Solution Strategy: Overcoming these limitations requires a tri-phasic approach:

  • Stabilization: Aggressive protease inhibition to prevent rapid degradation.

  • Assay Design: Correcting Schild plot parameters to accurately measure competitive antagonism.

  • Structural Evolution: Recognizing when to transition to next-generation analogs (e.g., UFP-101) for demanding in vivo applications.

Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "I see binding displacement, but no functional inhibition in my cAMP assay."

Root Cause: The NOP receptor exhibits high constitutive activity and strong coupling efficiency. In high-expression systems (e.g., CHO-hNOP), a weak competitive antagonist like [Nphe¹]nociceptin(1-13)NH₂ requires significantly higher concentrations to shift the agonist curve than predicted by binding data.

Technical Fix:

  • Step 1: Verify the Agonist Concentration. Ensure you are challenging with an

    
     concentration of N/OFQ, not a saturating dose. Antagonists cannot overcome saturating agonist concentrations efficiently in high-coupling systems.
    
  • Step 2: Buffer Composition. Binding assays often use Tris/Mg²⁺ (low Na⁺), while functional assays use physiological Krebs/HEPES (high Na⁺). High Na⁺ reduces basal receptor affinity.

    • Action: Perform the functional assay in low-sodium buffer if physiological relevance is secondary to mechanism validation.

  • Step 3: The Schild Analysis. Do not rely on single-point inhibition. You must generate a Schild Plot (see Protocol 1 below) to calculate the true

    
    .
    
Scenario B: "The antagonist effect disappears within 10 minutes."

Root Cause: [Nphe¹]nociceptin(1-13)NH₂ is a peptide fragment.[1][2][3][4] While the N-terminal Nphe group protects against aminopeptidases, the C-terminus and internal bonds are vulnerable to endopeptidases (e.g., neprilysin, insulin-degrading enzyme).

Technical Fix:

  • In Vitro: Supplement your assay buffer with a specific Peptidase Inhibitor Cocktail (PIC) .

    • Cocktail Recipe: Bestatin (10 µM) + Amastatin (10 µM) + Captopril (1 µM) + Phosphoramidon (1 µM).

    • Note: Avoid EDTA if your assay requires Ca²⁺ or Mg²⁺ for G-protein coupling.

  • In Vivo: The half-life is <15 minutes.[3]

    • Action: Administer the antagonist 5–10 minutes prior to the agonist. Do not expect blockade beyond 20 minutes. For long-term studies, switch to UFP-101 .

Scenario C: "My peptide is lost in solution (Low recovery)."

Root Cause: Hydrophobic peptides adsorb to plastic surfaces (polystyrene/polypropylene), significantly reducing the effective concentration (


).

Technical Fix:

  • Carrier Protein: Always include 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS in all dilution buffers.

  • Material: Use low-binding tubes (siliconized) for stock preparation.

Experimental Protocols
Protocol 1: The Validated Schild Plot Setup

Purpose: To accurately determine antagonist affinity (


) independent of agonist concentration.
  • Preparation:

    • Prepare CHO-hNOP cells (or tissue membranes).

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA , Protease Inhibitor Cocktail .

  • Agonist Curves:

    • Generate a full concentration-response curve (CRC) for Nociceptin (N/OFQ) alone (Control).

    • Generate N/OFQ CRCs in the presence of fixed concentrations of [Nphe¹]nociceptin(1-13)NH₂: 0.1 µM, 1.0 µM, and 10 µM .

  • Incubation:

    • Pre-incubate antagonist for 15 minutes to reach equilibrium before adding the agonist.

  • Data Analysis:

    • Calculate the Dose Ratio (DR) =

      
      .
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • The X-intercept is the

      
      .
      
    • Success Criterion: Slope should be close to 1.0 (indicating competitive antagonism).

Protocol 2: Switching to UFP-101 (The "Upgrade")

When [Nphe¹]nociceptin(1-13)NH₂ potency is insufficient, UFP-101 is the standard upgrade.

Feature[Nphe¹]nociceptin(1-13)NH₂UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂)
Modification N-benzylglycine at Pos 1Nphe¹ + Arg¹⁴-Lys¹⁵ extension
pKi (Binding) ~8.4~10.2
pA2 (Functional) 6.0 – 6.79.0 – 9.4
In Vivo Duration < 15 mins> 60 mins
Selectivity >100-fold vs Opioid>3000-fold vs Opioid
Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Potency of [Nphe1]NC(1-13)NH2 CheckAssay 1. Check Assay Type Start->CheckAssay Binding Binding Assay (pKi) CheckAssay->Binding Functional Functional Assay (pA2) CheckAssay->Functional Discrepancy Is pKi >> pA2? Functional->Discrepancy Degradation 2. Check Stability (Add Peptidase Inhibitors) Discrepancy->Degradation Yes Adsorption 3. Check Adsorption (Add 0.1% BSA) Degradation->Adsorption Schild 4. Perform Schild Analysis (Verify Competitive Nature) Adsorption->Schild Result pA2 remains < 7.0? Schild->Result Upgrade RECOMMENDATION: Switch to UFP-101 (Arg14, Lys15 mod) Result->Upgrade Yes (Intrinsic Limitation) Optimize Proceed with [Nphe1] using optimized buffer Result->Optimize No (Method Issue)

Caption: Decision matrix for diagnosing low potency issues. Note the critical pivot point to UFP-101 if intrinsic affinity limits are reached.

Diagram 2: Mechanism of Action & Structural Evolution

Mechanism cluster_0 Structural Evolution Receptor NOP Receptor (Gi/o Coupled) Effect_Ag G-Protein Activation Ca2+ Inhibition cAMP Decrease Receptor->Effect_Ag Ligand_Nat Native N/OFQ (Agonist) Ligand_Nat->Receptor Activates Ligand_Nphe [Nphe1]NC(1-13)NH2 (Competitive Antagonist) Ligand_Nphe->Receptor Competes (Weakly) pA2 ~6.0 Ligand_UFP UFP-101 (High Potency Antagonist) Ligand_Nphe->Ligand_UFP Chemical Upgrade (Overcomes Low Potency) Effect_Ant Blockade of Signaling (No Intrinsic Activity) Ligand_Nphe->Effect_Ant Ligand_UFP->Receptor Competes (Strongly) pA2 ~9.0 +Arg14/Lys15 Anchor Ligand_UFP->Effect_Ant

Caption: Comparative mechanism showing the structural evolution from [Nphe1] to UFP-101 to achieve high-affinity blockade.

Frequently Asked Questions (FAQ)

Q1: Can I use [Nphe¹]nociceptin(1-13)NH₂ for in vivo pain studies? A: Yes, but with caveats. It prevents N/OFQ-induced hyperalgesia and can potentiate morphine analgesia.[1] However, due to its short half-life (<15 min), it must be administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.) immediately before the test. For behavioral tests lasting >30 minutes, UFP-101 is the superior choice.

Q2: Why is the pA2 value in my lab lower than the vendor's stated pKi? A: This is a classic "Binding vs. Function" paradox.


 (affinity) is measured in simplified buffers (often without NaCl/GTP), favoring high-affinity states. 

(potency) is measured in functional cells where the receptor is coupled to G-proteins and exposed to high Na⁺, which lowers the apparent affinity of many peptide ligands. A

of 6.0–6.5 is historically consistent for this molecule in cAMP assays.

Q3: Is this antagonist selective against Mu, Delta, and Kappa opioid receptors? A: Yes. [Nphe¹]nociceptin(1-13)NH₂ is highly selective for the NOP receptor over classical opioid receptors (MOP, DOP, KOP). However, at very high concentrations (>10 µM), weak interaction with MOP receptors cannot be entirely ruled out. Always use appropriate controls (e.g., Naloxone) to confirm NOP selectivity in complex tissues.

References
  • Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[2][3] British Journal of Pharmacology, 129(6), 1183–1193.

  • Calo, G., et al. (2002). [Nphe1,Arg14,Lys15]nociceptin-NH2 (UFP-101), a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor.[2] British Journal of Pharmacology, 136(2), 303–311.

  • Calo, G. & Guerrini, R. (2005). [Nphe1, Arg14, Lys15]N/OFQ-NH2 (UFP-101): A Potent and Selective NOP Receptor Antagonist.[5] CNS Drug Reviews, 11(2), 97–112.[5]

  • McDonald, J., et al. (2015). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling. PLOS ONE, 10(5), e0126939.

Sources

ensuring consistent results in behavioral studies with [Nphe1]nociceptin(1-13)NH2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [Nphe¹]nociceptin(1-13)NH₂ Senior Application Scientist Desk | Behavioral Pharmacology Division[1][2]

Introduction: The "Silent" Tool for NOP Receptor Interrogation

You are likely here because your behavioral data with [Nphe¹]nociceptin(1-13)NH₂ is inconsistent. You might be seeing no effect where you expected one, or paradoxically, an analgesic effect where you expected none.[2]

This peptide is a selective, competitive antagonist of the Nociceptin/Orphanin FQ Peptide (NOP) receptor.[2][3] Unlike small molecules, it has unique kinetic liabilities.[2] Unlike broad-spectrum opioids, it has a "silent" pharmacology—it often does nothing until the system is challenged.[1][2]

This guide moves beyond the datasheet to address the physiological and chemical variables that determine experimental success.

Module 1: Pre-Experimental Preparation (Chemistry & Handling)

The Core Problem: Like many amidated peptides, [Nphe¹]nociceptin(1-13)NH₂ is prone to surface adsorption and enzymatic degradation.[1][2] If you lose 40% of your dose to the plastic of your tube before injection, your results will drift.[2]

Protocol: Reconstitution & Storage
  • Vehicle: Sterile physiological saline (0.9% NaCl).[1][2]

  • The "Stickiness" Fix: Peptides at low concentrations (<10 µM) adhere to polypropylene.[2]

    • Mandatory: Use Siliconized (Low-Bind) Microcentrifuge Tubes .

    • Alternative: If siliconized tubes are unavailable, add 0.1% BSA (Bovine Serum Albumin) to the vehicle before adding the peptide.[2]

  • pH Check: Ensure vehicle pH is near 7.4. Extreme pH can alter the peptide's charge state and receptor affinity.[2]

Visual Workflow: Preventing Peptide Loss

PeptideHandling start Lyophilized [Nphe1]nociceptin(1-13)NH2 step1 Centrifuge vial before opening (Recover powder from cap) start->step1 step2 Select Vehicle step1->step2 choice1 Saline (0.9%) step2->choice1 choice2 Saline + 0.1% BSA step2->choice2 tube_check Are tubes Siliconized? choice1->tube_check choice2->tube_check action_yes Direct Reconstitution tube_check->action_yes Yes action_no Must use BSA Vehicle to prevent adsorption tube_check->action_no No aliquot Aliquot immediately (Avoid Freeze-Thaw) action_yes->aliquot action_no->aliquot

Figure 1: Decision tree for vehicle selection to prevent peptide loss due to surface adsorption.

Module 2: Dosing & Administration (Pharmacokinetics)

The Core Problem: This peptide has poor systemic bioavailability and does not cross the Blood-Brain Barrier (BBB) efficiently.[1][2] Systemic injections (IP/SC) often yield false negatives.[1][2]

Route of Administration
  • Preferred: Intracerebroventricular (i.c.v.) [1][2][4]

  • Alternative: Intrathecal (i.t.) for spinal nociception studies.[1][2]

  • Avoid: Intraperitoneal (i.p.) or Subcutaneous (s.c.) for CNS targets.[1][2]

Dosing Windows (Mouse/Rat)

The following ranges are derived from validated antagonism studies (e.g., tail withdrawal, spatial memory tasks).

ParameterRecommended ProtocolScientific Rationale
Effective Dose (Mouse) 10 – 30 nmol (i.c.v.)[1][2]Doses <10 nmol often fail to fully occupy NOP receptors in the presence of high endogenous agonist tone.[1][2]
Pre-Treatment Time 15 – 30 mins prior to agonistPeptides degrade rapidly.[1][2] Waiting >60 mins allows peptidases to clear the antagonist before the challenge.[2]
Volume (Mouse) 2 – 5 µLMinimize volume to prevent intracranial pressure artifacts.[1][2]
Volume (Rat) 5 – 10 µLStandard rat i.c.v.[1][2] volume.

Module 3: Experimental Design (Pharmacodynamics)

The Core Problem: Users often inject the antagonist alone and see no behavioral change, assuming the compound "didn't work."[2] The Reality: [Nphe¹]nociceptin(1-13)NH₂ is a silent antagonist .[1][2] It blocks the receptor but does not activate it.[2][5] You will only see an effect if:

  • You co-administer an agonist (e.g., Nociceptin/Orphanin FQ).[2][4][6][7][8]

  • The animal is in a state of high endogenous Nociceptin release (e.g., high stress or chronic pain).[2]

The "Antagonist Trap" Logic

ExperimentalLogic cluster_0 Scenario A: Baseline State cluster_1 Scenario B: Agonist Challenge cluster_2 Scenario C: High Stress/Pain A_Input Inject [Nphe1]NC(1-13)NH2 A_State Low Endogenous N/OFQ A_Input->A_State A_Result NO EFFECT (Silent Antagonism) A_State->A_Result B_Input Inject [Nphe1]NC(1-13)NH2 B_Agonist Inject N/OFQ (Agonist) B_Input->B_Agonist B_Result BLOCKADE (Reversal of impairment) B_Agonist->B_Result C_Input Inject [Nphe1]NC(1-13)NH2 C_State High Endogenous N/OFQ C_Input->C_State C_Result OBSERVABLE EFFECT (e.g., Antidepressant-like) C_State->C_Result

Figure 2: Experimental outcomes depend on the "tone" of the system. The antagonist requires a target (agonist) to demonstrate activity.[1][2]

Troubleshooting & FAQs

Q: I see an analgesic effect with the antagonist alone. Is my compound contaminated? A: Not necessarily. While [Nphe¹]nociceptin(1-13)NH₂ is a pure antagonist in vitro, high doses (>30 nmol i.c.v.)[1][2] can sometimes produce antinociception in vivo.[2][3][4][5][6][9][10][11] This may be due to:

  • Tonic Blockade: The animal is stressed, releasing endogenous Nociceptin (which causes hyperalgesia).[2] Blocking this restores normal thresholds, appearing as "analgesia."[2]

  • Loss of Selectivity: At very high concentrations, it may interact weakly with other opioid receptors, though this is rare <100 nmol.[2]

Q: Can I use this peptide to block Morphine analgesia? A: No. [Nphe¹]nociceptin(1-13)NH₂ is selective for the NOP receptor.[1][2][3][7] It does not bind Mu-opioid receptors (MOP).[1][2] However, Nociceptin (the agonist) acts as a functional anti-opioid.[2] Therefore, using this antagonist might actually potentiate morphine analgesia by removing the "brakes" (the anti-opioid Nociceptin system).[2]

Q: How do I prove the effect is real antagonism? A: The gold standard is the Schild Plot .[1][2] You must perform a dose-response curve of the agonist (N/OFQ) in the absence and presence of fixed doses of [Nphe¹]nociceptin(1-13)NH₂.[1][2] A parallel rightward shift of the agonist curve confirms competitive antagonism.[2][7]

Q: Is this the same as UFP-101? A: No. UFP-101 is a chemically modified analog ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂).[1][2] UFP-101 is more potent and has higher affinity than [Nphe¹]nociceptin(1-13)NH₂.[1][2][10] Do not interchange doses between these two compounds.

References

  • Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist.[2][5][7][12] British Journal of Pharmacology, 129(6), 1183–1193.[2]

  • Guerrini, R., et al. (1998). A new selective antagonist of the nociceptin receptor.[2][7] British Journal of Pharmacology, 123(2), 163–165.[2]

  • Rizzi, A., et al. (2007). Nociceptin/orphanin FQ receptor agonists and antagonists in drug development.[2] Therapeutics and Clinical Risk Management, 3(4), 727–734.[2]

  • Koizumi, M., et al. (2004). Exogenous, but not endogenous nociceptin modulates mesolimbic dopamine release in mice.[2][13] Journal of Neurochemistry, 89(1), 257-263.[2][13]

Sources

Validation & Comparative

[Nphe1]nociceptin(1-13)NH2 competitive antagonism of nociceptin.

Comparative Pharmacological Guide: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> [1][2][3]

Executive Summary



12

This guide provides a technical analysis of its pharmacological profile, contrasting it with second-generation ligands like UFP-101 and non-peptide alternatives like J-113397 .[1] While newer ligands offer higher potency,

Mechanistic Insight: The "Message-Address" Deletion

To understand

The Structural Modification

The N/OFQ peptide operates on a "Message-Address" concept:

  • Message Domain (N-terminus, Phe1-Gly2-Gly3-Phe4): Responsible for receptor activation (efficacy).

  • Address Domain (C-terminus): Responsible for receptor affinity and selectivity.

The Antagonist Logic: By replacing the N-terminal Phenylalanine (

N-benzylglycine (

)
Signaling Pathway Blockade

The following diagram illustrates how


NOP_Signaling_Blockadecluster_membraneCell MembraneNOP_RecNOP Receptor(GPCR)Gi_GoGi/Go ProteinNOP_Rec->Gi_GoCouplingNOFQNative N/OFQ(Agonist)NOFQ->NOP_RecActivatesNphe1[Nphe1]N/OFQ(1-13)NH2(Competitive Antagonist)Nphe1->NOP_RecOccupies (No Activation)Nphe1->Gi_GoPREVENTSACAdenylyl CyclaseGi_Go->ACInhibitsCa_ChannelN-type Ca2+ChannelsGi_Go->Ca_ChannelInhibitscAMPcAMP LevelsAC->cAMPReduces

Figure 1: Mechanism of Competitive Antagonism at the NOP Receptor. The antagonist occupies the receptor, preventing Gi/Go coupling and downstream effector modulation.

Comparative Pharmacology

The utility of

2
Key Performance Metrics
  • 
     (Affinity):  The concentration required to bind 50% of receptors.
    
  • 
     (Antagonist Potency):  The negative logarithm of the concentration of antagonist that requires a 2-fold increase in agonist concentration to achieve the original effect.
    
  • Selectivity: Ratio of binding to NOP vs. classical opioid receptors (

    
    ).
    
Comparison Table
Feature

UFP-101 J-113397
Type Peptide (Prototype)Peptide (2nd Gen)Non-peptide
Structure Modified N-terminus (

)
Modified N-term + C-term (

)
Small Molecule
Binding Affinity (

)
8.4 (Recombinant CHO)10.2 (High Affinity)8.6
Functional Potency (

)
6.0 - 6.4 ~7.6 ~7.8
Schild Slope ~1.0 (Pure Competitive)~1.0 (Pure Competitive)~1.0
Selectivity >1000x vs

>3000x vs

High
Metabolic Stability Low (Peptidase susceptible)Enhanced (due to C-term mod)High
Primary Use Case Proof of mechanism; validating competitive nature.In vivo studies requiring longer duration.Systemic administration (crosses BBB).

Critical Analysis of Potency: Researchers should note the discrepancy between the binding affinity (




Experimental Protocols

To validate the competitive antagonism of

Mouse Vas Deferens (MVD)
Protocol A: Electrical Field Stimulation (MVD Bioassay)

Objective: Determine the

  • Tissue Preparation:

    • Harvest vas deferens from CD-1 mice.

    • Mount in 5-mL organ baths containing Krebs solution at 37°C, aerated with 95%

      
      /5% 
      
      
      .
    • Apply resting tension of 0.5 g.

  • Stimulation:

    • Apply electrical field stimulation: supramaximal voltage (30–50 V), duration 1 ms, frequency 0.1 Hz.

    • Stabilize tissue for 60 minutes until twitch height is constant.

  • Agonist Curve (Control):

    • Construct a cumulative concentration-response curve (CRC) for Nociceptin (N/OFQ) (

      
       M to 
      
      
      M).
    • Wash tissue until baseline tension recovers.

  • Antagonist Incubation:

    • Incubate tissue with

      
       at a fixed concentration (e.g., 
      
      
      M) for 30 minutes .
    • Note: 30 minutes is critical to ensure equilibrium.

  • Agonist Curve (Shift):

    • Repeat the N/OFQ cumulative curve in the presence of the antagonist.

    • Observe the rightward shift of the curve without depression of the maximum effect (

      
      ).
      
Protocol B: Schild Analysis Workflow

The following workflow describes how to process the data from Protocol A to confirm competitive antagonism.

Schild_AnalysisStartRaw Data:Concentration-Response CurvesCalc_EC50Calculate EC50(Control vs. Antagonist)Start->Calc_EC50Calc_DRCalculate Dose Ratio (DR)DR = EC50(antagonist) / EC50(control)Calc_EC50->Calc_DRLog_TransformLog-Log TransformationX = -log[Antagonist]Y = log(DR - 1)Calc_DR->Log_TransformLinear_RegLinear Regression(Schild Plot)Log_Transform->Linear_RegCheck_SlopeCheck Slope ValueLinear_Reg->Check_SlopeResult_CompSlope = 1.0Competitive AntagonismCheck_Slope->Result_CompIf ~1Result_NonCompSlope ≠ 1.0Non-Competitive / ComplexCheck_Slope->Result_NonCompIf <0.8 or >1.2Calc_pA2Calculate pA2X-intercept = pA2Result_Comp->Calc_pA2

Figure 2: Workflow for validating competitive antagonism via Schild Analysis. A slope of unity (1.0) confirms the mechanism.

References

  • Calo, G., et al. (2000). Characterization of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , a new selective nociceptin receptor antagonist.[3][4][5] British Journal of Pharmacology, 129(6), 1183-1193. 
    
  • Calo, G., et al. (2002).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 136(2), 303-311. 
    
  • Guerrini, R., et al. (2000). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 43(15), 2805-2813.

  • Lambert, D. G. (2008). The Nociceptin/Orphanin FQ Receptor: A Target with Broad Therapeutic Potential. Nature Reviews Drug Discovery, 7, 694–710.

Comparative Analysis: [Nphe¹]nociceptin(1-13)NH₂ vs. J-113397

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for NOP Receptor Ligand Selection

Executive Summary: The Verdict

In the investigation of the Nociceptin/Orphanin FQ Peptide (NOP) receptor—a non-classical opioid target involved in pain modulation, anxiety, and Parkinson’s disease—ligand selection dictates experimental success.

  • Select J-113397 for in vivo behavioral studies and systemic administration . It is a potent, non-peptide antagonist that readily crosses the blood-brain barrier (BBB) and exhibits high metabolic stability. Its nanomolar affinity (

    
     nM) and superior selectivity profile make it the gold standard for characterizing physiological NOP receptor functions in intact organisms.
    
  • Select [Nphe¹]nociceptin(1-13)NH₂ for in vitro structural activity relationship (SAR) studies or as a peptidic control in tissue bath preparations. While it was the first selective antagonist identified, its utility is limited by enzymatic instability and an inability to cross the BBB. It serves best as a competitive antagonist in controlled ex vivo environments where peptide degradation can be managed.

Molecular Profiles & Mechanism

The fundamental difference lies in their chemical architecture: one is a truncated modification of the endogenous ligand, the other a synthetic small molecule designed for bioavailability.

Feature[Nphe¹]nociceptin(1-13)NH₂ J-113397
Chemical Class Peptide (Modified Fragment)Non-peptide (Piperidine derivative)
Origin Modification of endogenous N/OFQ(1-13)Synthetic library screening (Banyu/Merck)
Structure Phe¹ residue side chain shifted from C

to N
1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Mechanism Competitive AntagonistCompetitive Antagonist
BBB Penetration Negligible (Requires i.c.v. injection)High (Systemic s.c./i.p. active)
Mechanistic Pathway Diagram

The following diagram illustrates the NOP receptor signaling cascade and the competitive blockade mechanism shared by both ligands.

NOP_Signaling N_OFQ Nociceptin/Orphanin FQ (Endogenous Agonist) NOP NOP Receptor (GPCR) N_OFQ->NOP Activates Antagonists Antagonists: [Nphe1]nociceptin(1-13)NH2 OR J-113397 Antagonists->NOP Competitively Blocks Gio Gi/o Protein Coupling NOP->Gio Recruits AC Adenylyl Cyclase Gio->AC Inhibits Ca Ca2+ Conductance (Inhibition) Gio->Ca Decreases K K+ Conductance (Activation) Gio->K Increases (Hyperpolarization) cAMP cAMP Production AC->cAMP Reduces Levels

Figure 1: NOP Receptor Signaling and Antagonist Blockade. Both ligands prevent the Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels.

Pharmacological Performance Comparison

Binding Affinity and Potency

J-113397 demonstrates significantly higher potency and affinity compared to the peptide antagonist.

Metric[Nphe¹]nociceptin(1-13)NH₂ J-113397 Interpretation
Binding Affinity (

)
~100 nM (Rat brain)1.8 nM (Human cloned NOP)J-113397 binds ~50x more tightly.
Functional Potency (

)
High nM / Low

M range
5.3 nM (GTP

S assay)
J-113397 is highly potent in functional blockade.
Schild Analysis (

)
6.0 – 7.8 (Tissue dependent)8.0 – 8.6 J-113397 requires lower concentrations to shift agonist curves.
Selectivity Profile

Both ligands are highly selective for NOP over classical opioid receptors (


), but J-113397 provides a cleaner window for systemic use.
  • J-113397 Selectivity Ratios:

    • vs.

      
       (MOR): >500-fold selective (
      
      
      
      nM)[1]
    • vs.

      
       (KOR): >300-fold selective (
      
      
      
      nM)
    • vs.

      
       (DOR): >5000-fold selective (
      
      
      
      nM)
  • [Nphe¹]nociceptin(1-13)NH₂:

    • Shows good selectivity but can exhibit partial agonism or non-specific binding at high micromolar concentrations required for blockade in some tissues.

Experimental Workflows

To validate the activity of these ligands, two "self-validating" protocols are recommended. These ensure that the observed effects are due to specific NOP receptor antagonism.

Workflow A: Functional Binding Assay

Purpose: To determine the antagonist potency (


 or 

) by measuring the inhibition of agonist-induced G-protein activation.

Self-Validating Step: Always run a full agonist (Nociceptin/Orphanin FQ) dose-response curve in parallel. The antagonist should shift this curve to the right (Schild shift) without suppressing the maximal response (


), confirming competitive antagonism.

GTP_Assay cluster_mix Reaction Mixture Membrane Membrane Prep (CHO-hNOP or Brain) Incubation Incubation (30°C, 60 min) Membrane->Incubation Harvest Harvest/Filtration (GF/B Filters) Incubation->Harvest Terminate Count Scintillation Counting Harvest->Count Analyze CPM GDP GDP (Excess) (Suppresses basal) GDP->Incubation Ligand Ligand: Agonist + [Antagonist] Ligand->Incubation Tracer [35S]GTPγS (0.1 nM) Tracer->Incubation

Figure 2:


 Assay Workflow. Critical control: Excess GDP is required to reduce basal noise.

Protocol Steps:

  • Preparation: Thaw CHO-hNOP cell membranes. Homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 1 mM EGTA, 100 mM NaCl).
    
  • Reaction Mix: In a 96-well plate, add:

    • 20

      
      L GDP (final conc. 10–30 
      
      
      
      M).
    • 20

      
      L Antagonist (J-113397 or [Nphe¹]) at varying concentrations.
      
    • 20

      
      L Agonist (N/OFQ) at 
      
      
      
      concentration.
    • 20

      
      L 
      
      
      
      (~0.1 nM).
    • 120

      
      L Membrane suspension (~10 
      
      
      
      g protein).
  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillant and count radioactivity.

Workflow B: In Vivo Tail-Flick (Antinociception Blockade)

Purpose: To verify BBB penetration and physiological antagonism.

Protocol Logic: Nociceptin (i.c.v.)[1][2] typically induces hyperalgesia or blocks opioid analgesia (anti-opioid effect). An effective antagonist will reverse these effects.

  • Pre-treatment: Administer J-113397 (3–10 mg/kg, s.c.) or Vehicle. Note: [Nphe¹] would require i.c.v. injection here.

  • Wait Time: 30 minutes for systemic absorption.

  • Challenge: Administer Nociceptin (10 nmol, i.c.v.).

  • Measurement: Measure tail-flick latency to thermal stimulus.

  • Validation: J-113397 group should show normalized latency compared to the Nociceptin-only group (which shows reduced latency/hyperalgesia).

Strategic Selection Guide

Scenario Recommended Ligand Reasoning
Systemic Behavioral Studies J-113397 Excellent BBB penetration; stable pharmacokinetics; no degradation issues.
Peptide-Receptor Interaction Studies [Nphe¹]nociceptin(1-13)NH₂ Mimics the endogenous peptide binding pocket; useful for mapping peptide-specific contact points.
Parkinson's/Anxiety Models J-113397 Proven efficacy in reversing akinesia and anxiety-like behaviors in rodents.
Tissue Bath (Vas Deferens) Either Both work well, but [Nphe¹] requires protease inhibitors to ensure stability over time.
"Pure" Antagonism Check [Nphe¹]nociceptin(1-13)NH₂ J-113397 is generally pure, but [Nphe¹] is historically used to rule out non-specific small molecule off-target effects in vitro.

References

  • Calo', G., et al. (2000). Pharmacology of nociceptin and its receptor: a novel therapeutic target. British Journal of Pharmacology, 129(7), 1261–1283.

  • Ozaki, S., et al. (2000). In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. European Journal of Pharmacology, 402(1-2), 45-52.

  • Bigoni, R., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist. European Journal of Pharmacology, 391(1-2), 175-188.

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.

  • Marti, M., et al. (2007). The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and L-DOPA Additively Attenuate Experimental Parkinsonism. Journal of Neuroscience, 27(6), 1297-1307.

Sources

Comparative Guide: In Vitro pA2 Values of NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of key Nociceptin/Orphanin FQ Peptide (NOP) receptor antagonists, focusing on their in vitro pA2 values—the gold standard metric for competitive antagonism. The NOP receptor (formerly ORL-1) is a distinct member of the opioid receptor family, modulating pain, anxiety, and reward pathways.

For researchers and drug developers, selecting the right antagonist requires balancing affinity (pKi) with functional potency (pA2). This guide analyzes the three most established antagonists (SB-612111 , J-113397 , UFP-101 ) and emerging structural tools like C-24 and Trap-101 , synthesizing data from bioassays (e.g., vas deferens, ileum) and molecular assays (e.g., GTP


S, cAMP).

Scientific Foundation: NOP Receptor Pharmacology[1]

Mechanism of Action

The NOP receptor is a G protein-coupled receptor (GPCR) that couples primarily to Gi/o proteins. Activation triggers a signaling cascade that results in cellular inhibition. Understanding this pathway is critical for selecting the appropriate functional assay for pA2 determination.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: Reduced cAMP formation.

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels (VGCCs).

  • Functional Consequence: Hyperpolarization and inhibition of neurotransmitter release.

Visualization: NOP Signaling Pathway

NOP_Signaling Nociceptin Nociceptin (Agonist) NOP NOP Receptor (GPCR) Nociceptin->NOP Activates Antagonist Antagonist (e.g., SB-612111) Antagonist->NOP Blocks Gi_o Gi/o Protein NOP->Gi_o Couples AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel VGCCs (Inhibited) Gi_o->Ca_Channel Inhibits K_Channel GIRK Channels (Activated) Gi_o->K_Channel Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Inhibition of Neurotransmitter Release Ca_Channel->Effect K_Channel->Effect

Figure 1: The Gi/o-coupled signaling pathway of the NOP receptor.[1][2][3][4][5][6][7][8][9] Antagonists prevent the downstream inhibition of cAMP and modulation of ion channels.

Comparative Analysis of NOP Antagonists

The following table synthesizes pA2 values derived from Schild analysis in standard bioassays (e.g., electrically stimulated Mouse Vas Deferens - MVD, Guinea Pig Ileum - GPI) and functional molecular assays.

Comparative Data Table
CompoundClasspA2 Value (Assay)pKi (Binding)Selectivity ProfileKey Characteristics
SB-612111 Non-peptide8.20 – 8.50 (MVD/GPI)8.05 (GTP

S)
9.48 (0.33 nM)>174x vs

, >6000x vs

The Gold Standard. High potency, pure antagonist. Lipophilic and systemically active.
J-113397 Non-peptide7.75 – 8.07 (MVD/GPI)7.52 (cAMP)8.56Selective vs

,

,

The Classic Benchmark. First potent non-peptide. Lower potency than SB-612111.[1]
UFP-101 Peptide8.4 – 9.0 (GTP

S)6.44 (Spinal slice EPSC)
10.14 – 10.24>3000x vs classical opioidsHigh Affinity Peptide. Modified N/OFQ sequence. High binding affinity but tissue-dependent functional potency.
Trap-101 Non-peptide~7.8 (Inferred*)Similar to J-113397Similar to J-113397Achiral Analogue. Simplified synthesis of J-113397 with comparable pharmacological profile.
C-24 Small MoleculeN/A (Structural Tool)High AffinitySpecific to NOPStructural Probe. Used in crystal structure (4EA3). Exhibits inverse agonist activity.

*Note: Trap-101 is an achiral analogue of J-113397 with a "superimposable" pharmacological profile in vivo; specific in vitro pA2 is inferred from its parent compound equivalence.

Detailed Technical Assessment
1. SB-612111: The High-Potency Standard

SB-612111 is currently the most robust tool for NOP receptor characterization.

  • Performance: It consistently demonstrates pA2 values > 8.0 across various tissues (MVD, GPI) and species.[1]

  • Advantage: Unlike older compounds, it shows negligible affinity for classical opioid receptors (

    
    ) at working concentrations, ensuring that observed effects are NOP-specific.
    
  • Causality: Its high lipophilicity allows it to access the receptor binding pocket deep within the transmembrane bundle, correlating with its high pKi (0.33 nM).

2. J-113397: The Benchmark

J-113397 was the first non-peptide antagonist to gain widespread use.

  • Performance: While effective, it is approximately 2-9 fold less potent than SB-612111.[1]

  • Limitation: In some high-expression systems, it requires higher concentrations to achieve full blockade, which increases the risk of off-target effects.

3. UFP-101: The Peptide Alternative

UFP-101 is a rational design modification of the endogenous ligand Nociceptin/Orphanin FQ.

  • Discrepancy Note: Researchers should note the gap between its binding affinity (pKi ~10.2) and its functional pA2 in certain electrophysiological preparations (pA2 ~6.44). This may reflect differences in tissue penetration or receptor reserve (spare receptors) in specific synaptic preparations compared to membrane homogenates (GTP

    
    S pA2 ~9.0).
    

Experimental Methodology: Self-Validating Schild Analysis

To objectively determine the pA2 value of a NOP antagonist, researchers must perform a Schild Analysis . This method validates whether the antagonism is competitive and reversible.

Protocol: Determination of pA2 in Mouse Vas Deferens (MVD)

Objective: Calculate the pA2 of a NOP antagonist (e.g., SB-612111) against the agonist Nociceptin.[4]

Step 1: Tissue Preparation

  • Harvest vasa deferentia from male CD-1 mice.

  • Mount in organ baths containing Krebs solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Apply electrical field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to induce twitch contractions.

Step 2: Agonist Control Curve

  • Stabilize tissue for 45-60 mins.

  • Construct a cumulative concentration-response curve (CRC) for Nociceptin (

    
     M to 
    
    
    
    M).
  • Wash out until baseline tension is restored.

Step 3: Antagonist Equilibration

  • Incubate tissue with a fixed concentration of the antagonist (e.g., 10 nM) for 30-60 minutes .

    • Expert Insight: NOP antagonists like SB-612111 are lipophilic; insufficient equilibration time will lead to a non-equilibrium Schild plot (slope < 1).

Step 4: Shifted Curves & Calculation

  • Construct a second Nociceptin CRC in the presence of the antagonist.

  • Calculate the Dose Ratio (DR) :

    
    .
    
  • Repeat for at least 3 different antagonist concentrations.

Step 5: Schild Plot Construction

  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Validation: The slope of the regression line must be 1.0 ± 0.1 .

    • If Slope = 1:[2][10] The X-intercept is the pA2 .[10]

    • If Slope ≠ 1:[3] The antagonism is not simple competitive (or equilibrium was not reached).

Visualization: Schild Analysis Workflow

Schild_Workflow Step1 1. Control CRC (Agonist Only) Step2 2. Incubate Antagonist (Fixed Conc.) Step1->Step2 Step3 3. Shifted CRC (Agonist + Antag) Step2->Step3 Step4 4. Calculate Dose Ratio (EC50_shift / EC50_ctrl) Step3->Step4 Step5 5. Plot Log(DR-1) vs -Log[B] Step4->Step5 Result X-Intercept = pA2 (Slope must be ~1) Step5->Result

Figure 2: The logical workflow for Schild Analysis. A linear slope of unity validates the pA2 value as a true measure of affinity.

References

  • Spagnolo, B. et al. (2007).[3] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111: In Vitro Studies. Journal of Pharmacology and Experimental Therapeutics. Link

  • Ozaki, S. et al. (2000).[8] In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist. European Journal of Pharmacology. Link

  • McDonald, J. et al. (2003).[2] UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgammaS binding studies. Naunyn-Schmiedeberg's Archives of Pharmacology.[11] Link

  • Calo, G. et al. (2005).[8] UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor.[8][9] CNS Drug Reviews. Link

  • Thompson, A.A. et al. (2012). Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic. Nature. Link (Describes C-24 structural data).

  • Guerrini, R. et al. (2009). Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist. Bioorganic & Medicinal Chemistry. Link (Describes Trap-101).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.